molecular formula C29H50N3O8PS B1678727 R-75317 CAS No. 115406-25-2

R-75317

Número de catálogo: B1678727
Número CAS: 115406-25-2
Peso molecular: 631.8 g/mol
Clave InChI: NZRRPFIUKBOEPH-DRTHVRHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure given in first source;  platelet activating factor antagonist

Propiedades

Número CAS

115406-25-2

Fórmula molecular

C29H50N3O8PS

Peso molecular

631.8 g/mol

Nombre IUPAC

[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate

InChI

InChI=1S/C29H50N3O8PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-30-29(33)36-24-27(40-28-17-21-37-31-28)25-39-41(34,35)38-22-19-32-20-23-42-26-32/h16-18,20-21,23,27H,2-15,19,22,24-26H2,1H3,(H,30,33)(H,34,35)/b18-16+/t27-/m1/s1

Clave InChI

NZRRPFIUKBOEPH-DRTHVRHMSA-N

SMILES isomérico

CCCCCCCCCCCCCCC/C=C/NC(=O)OC[C@H](COP(=O)(O)OCCN1CSC=C1)OC2=NOC=C2

SMILES canónico

CCCCCCCCCCCCCCCC=CNC(=O)OCC(COP(=O)(O)OCCN1CSC=C1)OC2=NOC=C2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-(2-(O-(3-(N-heptadecylcarbamoyloxy)-2-(3-isoxazoyloxy)propyl)phosphonoxy)ethyl)thiazolium
R 75317
R-75,317
R-75317

Origen del producto

United States

Foundational & Exploratory

Unraveling the Role of Leukotriene B4 Receptor Antagonism in Renal Inflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Absence of data on R-75317 necessitates a focused review on the established mechanism of Leukotriene B4 receptor 1 (BLT1) antagonism in mitigating kidney inflammation, with a particular focus on the well-documented antagonist, U75302.

Initial comprehensive searches for "this compound" did not yield specific information on its mechanism of action in renal inflammation. This suggests the compound may be in early, non-public stages of development or the identifier may be inaccurate. However, the broader query into related mechanisms has provided substantial data on the role of leukotriene B4 (LTB4) and its high-affinity receptor, BLT1, as a critical pathway in the pathogenesis of renal injury. This guide will, therefore, provide an in-depth technical overview of the core mechanism of BLT1 receptor antagonism in renal inflammation, drawing upon available preclinical data for the BLT1 antagonist U75302.

The Leukotriene B4/BLT1 Axis: A Key Driver of Renal Inflammation

Leukotriene B4, a potent lipid mediator derived from arachidonic acid, is a key chemoattractant for leukocytes, including neutrophils and macrophages.[1][2] Its effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1.[3][4][5] In the context of renal injury, the LTB4/BLT1 signaling axis plays a pivotal role in initiating and amplifying the inflammatory cascade that leads to tissue damage.

Activation of BLT1 on immune cells triggers a cascade of downstream events, including:

  • Leukocyte Infiltration: LTB4 is a powerful chemoattractant, recruiting neutrophils and macrophages to the site of kidney injury.[6]

  • Pro-inflammatory Cytokine and Chemokine Production: LTB4 stimulates the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and various chemokines, further amplifying the inflammatory response.[2][6]

  • Cellular Activation: It promotes the degranulation of neutrophils and the production of reactive oxygen species, contributing to oxidative stress and cellular damage.[1]

Mechanism of Action of BLT1 Receptor Antagonism

BLT1 receptor antagonists, such as U75302, competitively inhibit the binding of LTB4 to its receptor, thereby disrupting the downstream signaling pathways that propagate renal inflammation. The primary mechanism involves the attenuation of inflammatory cell infiltration and the subsequent reduction in the production of inflammatory mediators within the kidney.

A preclinical study investigating the effect of the BLT1 antagonist U75302 in a mouse model of cisplatin-induced acute kidney injury (AKI) provides key insights into this mechanism.[6]

Quantitative Data from Preclinical Studies

The following table summarizes the quantitative effects of U75302 in a cisplatin-induced AKI mouse model, demonstrating its efficacy in mitigating renal inflammation and injury.[6]

ParameterCisplatin (B142131) GroupCisplatin + U75302 GroupP-value
Blood Urea (B33335) Nitrogen (BUN) (mmol/L)42.6 ± 6.6617.75 ± 1.80<0.05
Serum Creatinine (B1669602) (Scr)Higher (exact values not provided)LowerNot provided
Neutrophil Infiltration (x10³/g kidney)296 ± 66146 ± 13<0.05
Macrophage Infiltration (x10³/g kidney)420 ± 78245 ± 13<0.05
Myeloperoxidase (MPO) (U/g)3.308 ± 0.5771.756 ± 0.283<0.05
Relative mRNA Expression of TNF-αHigherLowerNot provided
Relative mRNA Expression of IL-1βHigherLowerNot provided
Relative mRNA Expression of CXCL1HigherLowerNot provided
Relative mRNA Expression of CXCL2HigherLowerNot provided
Data presented as mean ± standard deviation.

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury Model and U75302 Treatment[6]
  • Animal Model: Healthy C57BL/6 mice were utilized.

  • Induction of AKI: A single intraperitoneal injection of cisplatin (20 mg/kg) was administered on day 0.

  • Treatment Protocol: The BLT1 antagonist U75302 was administered via intraperitoneal injection (5 µ g/mouse ) on day 0 and day 2.

  • Endpoint Analysis: Mice were sacrificed on day 3 for the collection of blood and kidney tissue.

  • Assessments:

    • Renal Function: Blood urea nitrogen (BUN) and serum creatinine (Scr) levels were measured.

    • Histopathology: Kidney sections were examined for tubular structural damage.

    • Immune Cell Infiltration: Flow cytometry was used to quantify neutrophils, macrophages, CD4+ T lymphocytes, and CD8+ T lymphocytes in kidney tissue.

    • Myeloperoxidase (MPO) Activity: A colorimetric assay was used to determine MPO levels in the kidney as a marker of neutrophil infiltration.

    • Gene Expression Analysis: Real-time PCR was performed to measure the relative expression of TNF-α, IL-1β, CXCL1, and CXCL2.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the LTB4/BLT1 axis in renal inflammation and the experimental workflow for evaluating the efficacy of a BLT1 antagonist.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binding G_protein G-protein BLT1->G_protein Activation Downstream Downstream Signaling (e.g., MAPK, PI3K) G_protein->Downstream NFkB NF-κB Activation Downstream->NFkB Gene_Expression ↑ Pro-inflammatory Gene Expression (TNF-α, IL-1β, Chemokines) NFkB->Gene_Expression Inflammatory_Response Inflammatory Response - Leukocyte Infiltration - Cytokine Release - Tissue Damage Gene_Expression->Inflammatory_Response U75302 U75302 (BLT1 Antagonist) U75302->BLT1 Inhibition Experimental_Workflow cluster_animal_model Animal Model cluster_induction_treatment Induction & Treatment cluster_endpoint Endpoint Analysis (Day 3) Animal_Selection Select C57BL/6 Mice Randomization Randomize into Groups (Control, Cisplatin, U75302, Cisplatin+U75302) Animal_Selection->Randomization Cisplatin_Injection Induce AKI: Cisplatin Injection (20 mg/kg) Randomization->Cisplatin_Injection U75302_Treatment Treat with U75302 (5 µg/mouse) Randomization->U75302_Treatment Sacrifice Sacrifice and Collect Samples (Blood, Kidney) Cisplatin_Injection->Sacrifice U75302_Treatment->Sacrifice Renal_Function Assess Renal Function (BUN, Scr) Sacrifice->Renal_Function Histology Histological Examination Sacrifice->Histology Flow_Cytometry Quantify Immune Cell Infiltration Sacrifice->Flow_Cytometry MPO_Assay Measure MPO Activity Sacrifice->MPO_Assay qPCR Analyze Gene Expression Sacrifice->qPCR

References

The Role of Platelet-Activating Factor in Glomerulonephritis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platelet-Activating Factor (PAF), a potent phospholipid mediator, has been identified as a critical player in the pathogenesis of glomerulonephritis (GN). Its involvement spans multiple facets of the disease, from initiating inflammatory cascades and increasing glomerular permeability to promoting cellular injury and fibrosis. This technical guide provides a comprehensive overview of the multifaceted role of PAF in GN, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating critical signaling pathways. Understanding the intricate mechanisms by which PAF contributes to glomerular injury is paramount for the development of novel therapeutic strategies targeting this potent inflammatory molecule.

Introduction: PAF as a Key Mediator in Glomerular Injury

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a powerful proinflammatory autacoid implicated in a wide array of pathological conditions, including renal diseases.[1][2] In the context of glomerulonephritis, PAF acts as an early mediator of glomerular injury.[3] Its synthesis is elevated within the glomeruli in various experimental models of GN.[3] Both infiltrating inflammatory cells and intrinsic glomerular cells, particularly mesangial cells, are capable of producing PAF.[1][3][4] Once produced, PAF exerts its effects by binding to a specific G protein-coupled receptor (PAFR), which is expressed on a variety of renal cells, including mesangial, endothelial, and epithelial cells (podocytes).[1][3]

The pathophysiological consequences of PAF activity in the glomerulus are significant and include:

  • Increased Glomerular Permeability and Proteinuria: Direct infusion of PAF into the renal artery induces proteinuria.[3][5] This is attributed to PAF's ability to increase glomerular permeability to proteins, a hallmark of many forms of GN.[6][7]

  • Inflammatory Cell Recruitment and Activation: PAF is a potent chemoattractant for inflammatory cells, such as neutrophils and macrophages, promoting their infiltration into the glomerulus and amplifying the inflammatory response.[3]

  • Direct Effects on Glomerular Cells: PAF directly targets resident glomerular cells, inducing mesangial cell contraction, cytoskeletal rearrangements in podocytes, and the production of other inflammatory mediators.[1][6]

  • Hemodynamic Alterations: PAF can influence renal hemodynamics, contributing to changes in glomerular filtration rate (GFR) and renal blood flow.[8][9]

The crucial role of PAF in GN is further underscored by studies demonstrating that the use of specific PAF receptor antagonists can ameliorate glomerular damage, reduce proteinuria, and improve renal function in experimental models of the disease.[3][6]

Quantitative Data on PAF in Glomerulonephritis

The following tables summarize key quantitative findings from studies investigating PAF levels and its effects in the context of glomerulonephritis.

Table 1: PAF Production in Glomeruli and Mesangial Cells

Model/StimulusCell Type/TissuePAF ProductionReference
Lipopolysaccharide (LPS) (1-2 µg/ml)Isolated Human and Rat Glomeruli1.04 to 1.50 ng/mg protein[10]
A23187 (10⁻⁵ M) for 30 minIsolated Rat Glomeruli4 ± 2 pmol/mg glomerular protein[4]
A23187 (10⁻⁵ M) for 30 minCultured Rat Mesangial Cells30 ± 8 pmol/mg cell protein[4]
Endothelin (10⁻⁷ M)Isolated Rat GlomeruliBasal: 81 ± 10 pg/mg protein; Stimulated: 140 ± 18 pg/mg protein[11]

Table 2: PAF Levels in Experimental and Human Glomerulonephritis

ConditionSample TypePAF LevelComparisonReference
Nephrotoxic Serum Glomerulonephritis (Rat)Isolated GlomeruliEnhanced at 3 hours, 24 hours, and day 15Compared to controls[12]
Primary Glomerulonephritis (Human)Plasma and UrineIncreasedCompared to normal volunteers[13]
Membranous Nephropathy (Human)UrineSignificantly higherCompared to healthy controls[14]
Membranous Nephropathy (Human)BloodSignificantly lowerCompared to healthy controls[14]

Table 3: Effects of PAF on Glomerular Parameters

ParameterExperimental ModelPAF ConcentrationEffectReference
Urinary Protein ExcretionIsolated Perfused Rat Kidney2 nM and 10 nMDose-dependent progressive increase[5]
Glomerular Filtration Rate (GFR)Isolated Perfused Rat Kidney10 nM, 100 nM, 1 µMFell by 32 ± 5%, 38 ± 6%, and 52 ± 10%, respectively[8]
Mesangial ContractionIsolated Rat Glomeruli10⁻⁹ M, 10⁻⁷ M, 10⁻⁵ M5.2 ± 0.9%, 7.9 ± 1.0%, and 10.0 ± 1.0% decrease in glomerular volume, respectively[15]
Glomerular Capillary Hydraulic Conductivity (Lp)Isolated Rat Glomeruli10⁻⁷ M for 60 minSignificant decrease (2.25 ± 0.30 vs. control 3.12 ± 0.28 µl·min⁻¹·mmHg⁻¹·cm⁻¹)[15]
Capillary Albumin Permeability (P_albumin)Isolated Rat Glomeruli10⁻⁵ M for 3 hSignificant increase (0.60 ± 0.18 vs. control 0.00 ± 0.08)[15]

Table 4: Effects of PAF Receptor Antagonists in Experimental Glomerulonephritis

AntagonistExperimental ModelKey FindingsReference
L-652,731Anti-GBM Glomerulonephritis (Rabbit)Reduced proteinuria, prevented renal function deterioration, and reduced fibrin (B1330869) deposition[6]
BN 52021PAF-induced Acute Renal Failure (Rat)Prevented the fall in GFR and the presence of platelets in glomeruli[16]

Key Signaling Pathways and Mechanisms of Action

PAF exerts its diverse biological effects through a complex network of signaling pathways. The binding of PAF to its receptor (PAFR) on glomerular cells initiates a cascade of intracellular events that ultimately lead to cellular responses contributing to the pathology of glomerulonephritis.

PAF Synthesis Pathways

PAF can be synthesized via two main pathways: the de novo pathway and the remodeling pathway. The remodeling pathway is considered the primary route for PAF production in response to inflammatory stimuli.[17][18]

Caption: PAF Synthesis Pathways.
PAF Receptor Signaling in Glomerular Cells

Upon binding to its G protein-coupled receptor (PAFR), PAF activates several downstream signaling cascades, including the phospholipase C (PLC) and phospholipase A2 (PLA2) pathways. This leads to the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[1] These events trigger a range of cellular responses, including cell contraction, production of inflammatory mediators, and changes in gene expression.

PAF PAF PAFR PAF Receptor (Gq-coupled) PAF->PAFR G_protein Gq Protein PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Responses Cellular Responses: - Mesangial Cell Contraction - Inflammatory Mediator Production - Cytoskeletal Reorganization - Increased Permeability Ca_release->Cellular_Responses PKC->Cellular_Responses

Caption: PAF Receptor Signaling Cascade.
Crosstalk Between Glomerular Cells

The communication between different glomerular cell types is crucial in both maintaining glomerular health and propagating injury.[19][20] Mesangial cells, upon stimulation, can release PAF, which then acts on neighboring podocytes and endothelial cells.[1] This paracrine signaling can lead to podocyte foot process effacement, disruption of the slit diaphragm, and endothelial dysfunction, all contributing to the breakdown of the glomerular filtration barrier.

cluster_glomerulus Glomerular Crosstalk Mesangial_Cell Mesangial Cell PAF PAF Mesangial_Cell->PAF produces Podocyte Podocyte Injury Glomerular Injury & Proteinuria Podocyte->Injury Endothelial_Cell Endothelial Cell Endothelial_Cell->Injury Stimulus Inflammatory Stimulus Stimulus->Mesangial_Cell PAF->Podocyte acts on PAF->Endothelial_Cell acts on

Caption: Intercellular Communication via PAF.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for researchers aiming to investigate the role of PAF in glomerulonephritis.

Induction of Experimental Glomerulonephritis
  • Nephrotoxic Serum Nephritis (NSGN): This model is induced by injecting animals (e.g., rats, rabbits) with an anti-glomerular basement membrane (anti-GBM) antibody raised in another species (e.g., sheep anti-rat GBM).[6][12] This leads to a proliferative glomerulonephritis characterized by proteinuria, cellular infiltration, and fibrin deposition.[6]

  • Acute Serum Sickness: This model involves the injection of a foreign protein (e.g., bovine serum albumin) to induce immune complex formation and deposition in the glomeruli, leading to inflammatory damage.[6]

Quantification of PAF
  • Bioassay: PAF activity can be quantified using a bioassay based on the aggregation of washed rabbit platelets or the release of radiolabeled serotonin (B10506) (e.g., [³H]-serotonin) from pre-labeled platelets.[12] The amount of PAF in a sample is determined by comparing its effect to a standard curve generated with known concentrations of synthetic PAF.

  • Mass Spectrometry: For precise identification and quantification of PAF species, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are employed.[4]

Measurement of Glomerular Parameters
  • Isolated Perfused Kidney: This ex vivo preparation allows for the study of the direct effects of substances like PAF on renal function and permeability, independent of systemic influences and circulating cells.[5][8] Parameters such as GFR (measured by inulin (B196767) or creatinine (B1669602) clearance), renal vascular resistance, and urinary protein excretion can be monitored.[5][8]

  • Isolated Glomeruli: Glomeruli can be isolated from renal tissue by sieving techniques. These isolated glomeruli can be used to study direct cellular effects, such as mesangial cell contraction (assessed by changes in glomerular volume), and to measure biochemical parameters like PAF production.[4][15]

Experimental Workflow for Evaluating PAF Antagonists

cluster_workflow Evaluation of PAF Antagonists start Start induction Induce Experimental Glomerulonephritis start->induction treatment Administer PAF Receptor Antagonist or Vehicle induction->treatment monitoring Monitor Disease Progression: - Proteinuria - Renal Function (GFR) - Histopathology treatment->monitoring analysis Data Analysis and Comparison between Treatment and Control Groups monitoring->analysis conclusion Conclusion on Antagonist Efficacy analysis->conclusion

Caption: Workflow for PAF Antagonist Studies.

Implications for Drug Development

The substantial body of evidence implicating PAF in the pathogenesis of glomerulonephritis highlights the PAF signaling pathway as a promising target for therapeutic intervention. The development of specific and potent PAF receptor antagonists has been a major focus of research.[21][22] While many of these antagonists have shown efficacy in preclinical models of GN, their translation to clinical success has been challenging.[3][22]

Future drug development efforts could focus on:

  • Development of more potent and specific PAF receptor antagonists with favorable pharmacokinetic and pharmacodynamic profiles.

  • Targeting downstream signaling molecules in the PAF pathway to modulate specific pathological responses while minimizing off-target effects.

  • Combination therapies that target the PAF pathway alongside other key inflammatory or fibrotic pathways involved in glomerulonephritis.

  • Identifying patient populations with specific forms of glomerulonephritis where PAF plays a predominant role, allowing for a more personalized medicine approach.

Conclusion

Platelet-Activating Factor is a pivotal mediator in the complex pathophysiology of glomerulonephritis. Its multifaceted actions, including the promotion of inflammation, increased glomerular permeability, and direct effects on resident glomerular cells, firmly establish it as a key contributor to glomerular injury. A thorough understanding of the molecular mechanisms underlying PAF's role in GN, as detailed in this guide, is essential for the continued development of targeted therapies aimed at mitigating the devastating consequences of this group of kidney diseases. Further research into the intricate signaling networks and cellular crosstalk mediated by PAF will undoubtedly unveil new avenues for therapeutic intervention.

References

In-depth Technical Guide: The Discovery and Development of R-75317

Author: BenchChem Technical Support Team. Date: December 2025

An internal review of available scientific and medical literature did not yield specific information regarding a compound designated as R-75317.

Extensive searches of public databases and scientific literature have found no records detailing the discovery, development, mechanism of action, or clinical investigation of a molecule with the identifier this compound. It is possible that this designation corresponds to an internal, preclinical compound that has not yet been disclosed in publications or public forums. Alternatively, it may be an incorrect or outdated identifier.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of specific data for this compound, we will present a generalized framework for the discovery and development of a novel therapeutic agent, which can be applied if and when information about this compound becomes available. This framework will outline the typical stages of research and development, from initial discovery to preclinical and clinical evaluation.

I. Target Identification and Validation

The journey of a new drug begins with the identification and validation of a biological target, such as a receptor, enzyme, or signaling pathway, that is implicated in a disease process.

Hypothetical Signaling Pathway for a Novel Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Growth Factor Receptor Kinase1 Upstream Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Upstream Kinase 2 Kinase1->Kinase2 TargetKinase Target Kinase (e.g., for this compound) Kinase2->TargetKinase Phosphorylation Effector Downstream Effector Protein TargetKinase->Effector Proliferation Cell Proliferation Effector->Proliferation Survival Cell Survival Effector->Survival R75317 This compound R75317->TargetKinase Inhibition

Caption: Hypothetical signaling pathway for a kinase inhibitor.

II. Lead Discovery and Optimization

Once a target is validated, the next step is to identify "hit" compounds that interact with the target. High-throughput screening (HTS) of large compound libraries is a common approach.

Experimental Workflow for High-Throughput Screening

G CompoundLibrary Compound Library HTS High-Throughput Screening Assay CompoundLibrary->HTS Hits Initial 'Hits' HTS->Hits LeadGen Lead Generation (Hit-to-Lead) Hits->LeadGen LeadOpt Lead Optimization (SAR) LeadGen->LeadOpt Candidate Preclinical Candidate (e.g., this compound) LeadOpt->Candidate

Caption: Generalized workflow for drug discovery.

III. Preclinical Development

A promising lead compound undergoes extensive preclinical testing to evaluate its safety and efficacy before it can be administered to humans.

In Vitro and In Vivo Pharmacology

The activity of the compound is characterized in detail using a variety of cellular assays and animal models of the disease.

Table 1: Hypothetical In Vitro Potency Data

Assay TypeTargetIC50 (nM)
Biochemical AssayTarget Kinase5.2
Cell-Based AssayPhospho-Substrate25.8
Off-Target Kinase 1Kinase X> 10,000
Off-Target Kinase 2Kinase Y8,500

Table 2: Hypothetical Pharmacokinetic Properties in Rodents

ParameterMouseRat
Bioavailability (%)4560
Half-life (hours)2.14.5
Cmax (ng/mL)12001500
AUC (ng*h/mL)48009000
Toxicology

Comprehensive toxicology studies are conducted in at least two animal species to identify potential risks to humans.

Logical Relationship of Preclinical Safety Assessment

G InVitroTox In Vitro Toxicology (e.g., Ames test, hERG) IND Investigational New Drug (IND) Application InVitroTox->IND InVivoTox In Vivo Toxicology (Rodent & Non-rodent) AcuteTox Acute Dosing InVivoTox->AcuteTox RepeatTox Repeat-Dose Dosing InVivoTox->RepeatTox SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) AcuteTox->SafetyPharm Genotox Genotoxicity RepeatTox->Genotox SafetyPharm->IND Genotox->IND

Caption: Key components of a preclinical safety evaluation.

IV. Clinical Development

Following a successful IND application, the compound enters clinical trials in humans, which are typically conducted in three phases.

  • Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetics of the drug in a small group of healthy volunteers.

  • Phase II: The drug is administered to a larger group of patients to evaluate its efficacy and to further assess its safety.

  • Phase III: Large-scale, multicenter trials are conducted to confirm the drug's efficacy, monitor side effects, and compare it to standard treatments.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized examples of protocols that would be relevant to the development of a novel therapeutic.

Protocol 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).

    • Plot the kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell Proliferation Assay

  • Objective: To assess the effect of a test compound on the proliferation of cancer cells.

  • Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for 72 hours.

    • Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

While specific details for this compound are not publicly available, the established framework for drug discovery and development provides a robust roadmap for the systematic evaluation of any new therapeutic candidate. The process is a multi-disciplinary effort that requires rigorous scientific investigation and a commitment to patient safety. Should information on this compound become available, this guide can serve as a template for its comprehensive technical assessment.

Quantitative Data on the Effects of ETB Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Selective Endothelin-B Receptor Agonists for Studying Kidney Disease Pathways

Introduction

While the specific compound "R-75317" was not identified in a comprehensive search of scientific literature, this guide focuses on the pharmacological class it is purported to belong to: selective endothelin-B (ETB) receptor agonists. This document will use the well-researched selective ETB receptor agonist, Sarafotoxin S6c, as a representative molecule to explore the role of ETB receptor activation in the kidney. This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of ETB receptor agonists in the context of kidney disease.

The endothelin (ET) system is a critical regulator of vascular tone and renal function. It comprises three peptides (ET-1, ET-2, and ET-3) that act on two G-protein coupled receptor subtypes: ETA and ETB.[1] While ETA receptor activation is primarily associated with vasoconstriction and cell proliferation, the role of the ETB receptor is more complex and multifaceted.[1] In the kidney, ETB receptors are expressed on various cell types, including endothelial cells and renal tubular cells, where they mediate vasodilation, natriuresis, and diuresis.[1][2] Understanding the signaling pathways governed by ETB receptor activation is crucial for developing novel therapeutic strategies for kidney diseases, including diabetic nephropathy and hypertension-induced renal damage.

The following tables summarize the quantitative data from preclinical studies investigating the effects of selective ETB receptor agonism on key renal parameters.

Table 1: Hemodynamic Effects of ETB Receptor Agonism

ParameterAnimal ModelAgonist (Dose)EffectReference
Mean Arterial Pressure (MAP)Anesthetized PigsSarafotoxin S6cTransient reduction[3]
Renal Blood Flow (RBF)Anesthetized PigsSarafotoxin S6cReduction[3]
Renal Vascular Resistance (RVR)DOCA-salt Hypertensive RatsFR139317 (ETA antagonist)Potent renal vasodilation[4]
Kidney Oxygenation (PO2)Type 1 Diabetic RatsSarafotoxin S6c (0.78 pmol/h intrarenal)Improved kidney PO2[5][6]
Kidney Oxygen DeliveryType 1 Diabetic RatsSarafotoxin S6c (0.78 pmol/h intrarenal)Increased[5][6]

Table 2: Effects of ETB Receptor Agonism on Renal Function

ParameterAnimal ModelAgonist (Dose)EffectReference
Glomerular Filtration Rate (GFR)Anesthetized PigsSarafotoxin S6cNo significant change[3]
Urine FlowDOCA-salt Hypertensive RatsFR139317 (ETA antagonist)Increased[7]
Urinary Sodium ExcretionDOCA-salt Hypertensive RatsFR139317 (ETA antagonist)Increased[7]
Urinary Protein LeakageType 1 Diabetic RatsSarafotoxin S6c (acute)No prevention of diabetes-induced leakage[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the key experimental protocols used in studies of ETB receptor agonism in the context of kidney disease.

Animal Models of Kidney Disease
  • Type 1 Diabetic Rat Model:

    • Induction: Diabetes is induced in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (B1681764) (STZ), typically at a dose of 55 mg/kg.[6]

    • Confirmation: Diabetes is confirmed by measuring blood glucose levels, with values exceeding a certain threshold (e.g., 15 mmol/L) indicating successful induction.

    • Timeline: Experiments are typically conducted 14 days after the induction of diabetes to allow for the development of diabetic nephropathy characteristics.[5]

  • DOCA-Salt Hypertensive Rat Model:

    • Procedure: This model involves uninephrectomy followed by the subcutaneous implantation of a deoxycorticosterone acetate (B1210297) (DOCA) pellet and the provision of drinking water containing 1% NaCl.

    • Characteristics: This model develops hypertension and renal dysfunction, making it suitable for studying the effects of antihypertensive agents.[4][7]

Surgical Procedures for In Vivo Experiments
  • Anesthesia and Monitoring:

    • Animals are anesthetized, often with thiobutabarbital (B3421131) (120 mg/kg ip).[5]

    • Body temperature is maintained at 37.5°C.[5]

    • A tracheostomy is performed to facilitate breathing.[5]

    • Catheters are inserted into the carotid artery for blood pressure monitoring and the jugular vein for infusions.[5]

  • Intrarenal Artery Infusion:

    • To study the direct effects on the kidney and avoid systemic effects, a catheter is inserted into the lumbar artery and advanced into the renal artery for localized drug delivery.[5]

    • A flow probe is placed on the renal artery to measure renal blood flow.[5]

Measurement of Renal Function and Oxygenation
  • Glomerular Filtration Rate (GFR): GFR is often measured by the clearance of inulin (B196767). A continuous intravenous infusion of radiolabeled inulin (e.g., [3H]inulin) is administered, and its concentration in plasma and urine is measured to calculate the clearance rate.[5]

  • Renal Oxygenation:

    • Clark-type microelectrodes are used to measure oxygen tension (PO2) in the renal cortex and medulla.

    • Total kidney oxygen consumption (QO2) is calculated from renal blood flow and the arteriovenous oxygen difference.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to ETB receptor activation in the kidney.

ETB_Receptor_Signaling S6c Sarafotoxin S6c (ETB Agonist) ETB_R Endothelin-B Receptor (Endothelial Cell) S6c->ETB_R Binds to G_Protein G-Protein ETB_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 eNOS Endothelial Nitric Oxide Synthase (eNOS) Ca2->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) (Smooth Muscle Cell) NO->sGC Diffuses and Activates cGMP ↑ cGMP sGC->cGMP Produces Vasodilation Vasodilation (↑ RBF, ↑ O₂ Delivery) cGMP->Vasodilation Leads to

ETB receptor-mediated vasodilation pathway.

Experimental_Workflow_Diabetic_Nephropathy Start Start: Select Sprague-Dawley Rats STZ_Injection Induce Diabetes: Single IP Injection of STZ (55 mg/kg) Start->STZ_Injection Wait Wait 14 Days for Disease Development STZ_Injection->Wait Surgery Surgical Preparation: Anesthesia, Catheterization (Carotid, Jugular, Renal Artery) Wait->Surgery Baseline Baseline Measurements: MAP, RBF, GFR, Renal PO₂ Surgery->Baseline Infusion Intrarenal Infusion: Sarafotoxin S6c (0.78 pmol/h) Baseline->Infusion Measurements Repeat Measurements: MAP, RBF, GFR, Renal PO₂ Infusion->Measurements Analysis Data Analysis and Comparison Measurements->Analysis

Workflow for studying ETB agonism in diabetic rats.

Discussion and Future Directions

The activation of ETB receptors in the kidney presents a promising therapeutic avenue. Studies using selective ETB agonists like Sarafotoxin S6c have demonstrated beneficial effects, particularly in improving renal oxygenation in the context of diabetic nephropathy.[5][6] This is significant as intrarenal hypoxia is considered a common pathway leading to chronic kidney disease.[6] The vasodilatory effect of ETB receptor activation, mediated by nitric oxide, increases renal blood flow and oxygen delivery without significantly altering the glomerular filtration rate, thereby protecting the kidney from hypoxic injury.[6]

However, the role of ETB receptors is not entirely straightforward. While endothelial ETB receptors mediate vasodilation, ETB receptors on vascular smooth muscle cells can cause vasoconstriction.[5] Furthermore, the acute administration of an ETB agonist did not prevent diabetes-induced proteinuria, suggesting that this pathway may not directly address all aspects of diabetic kidney damage.[5]

Future research should focus on several key areas:

  • Chronic Studies: The long-term effects of selective ETB receptor agonism on the progression of chronic kidney disease need to be investigated.

  • Combination Therapies: Exploring the synergistic effects of ETB agonists with other reno-protective agents, such as ACE inhibitors or SGLT2 inhibitors, could lead to more effective treatment strategies.

  • Targeted Delivery: Developing methods for targeted delivery of ETB agonists to the renal endothelium could maximize therapeutic benefits while minimizing potential off-target effects.

  • Human Studies: Ultimately, well-designed clinical trials are necessary to translate the promising findings from preclinical models into effective therapies for patients with kidney disease.

References

In-vitro Studies of R-75317 on Mesangial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to gather data on in-vitro studies of a compound designated R-75317 on mesangial cells have yielded no specific results. Comprehensive searches of scholarly and pharmacological databases for "this compound" did not identify a compound with this identifier in the context of biological or medical research.

The designation "this compound" does not correspond to any known experimental or approved therapeutic agent in the public scientific literature related to mesangial cell biology, nephrology, or pharmacology. The search results were unrelated to chemical compounds, instead pointing to consumer products.

This suggests a possible typographical error in the compound's name or the use of an internal, non-public identifier. Without a valid and recognized compound name, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed with this request, a corrected or alternative name for the compound of interest is required. Once a valid identifier is provided, a thorough literature search can be conducted to assemble the necessary information for the comprehensive technical guide as outlined in the core requirements.

For the benefit of researchers, scientists, and drug development professionals, a generalized framework for investigating the in-vitro effects of a novel compound on mesangial cells is provided below. This framework outlines the typical experimental approaches and data presentation that would be expected in a technical whitepaper on this topic.

General Framework for In-vitro Mesangial Cell Studies

This section outlines a standard approach for characterizing the effects of a novel compound on mesangial cells, which would be populated with specific data and protocols once a valid compound is identified.

Table 1: Summary of Quantitative Data (Example)
ParameterAssayConditionsResult
Cytotoxicity MTT Assay24h, 48h, 72h exposureIC50: [Value] µM
Cell Proliferation BrdU IncorporationSerum-stimulatedInhibition at [X] µM
Protein Expression Western BlotCompound at [Y] µMe.g., ↓ TGF-β1, ↑ MMP-2
Gene Expression qRT-PCRCompound at [Z] µMe.g., ↓ COL1A1, ↓ FN1
Signaling Pathway Kinase Activity AssayCompound at [A] µMe.g., Inhibition of p38 MAPK
Experimental Protocols

1. Mesangial Cell Culture and Maintenance:

  • Cell Line: Human or rat mesangial cells (e.g., HMC, RMC).

  • Culture Medium: RPMI-1640 or DMEM supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passaging at 80-90% confluency using trypsin-EDTA.

2. Cytotoxicity Assay (MTT Assay):

  • Seed mesangial cells in 96-well plates.

  • After 24h, treat with a range of compound concentrations.

  • Incubate for 24h, 48h, and 72h.

  • Add MTT reagent and incubate for 4h.

  • Solubilize formazan (B1609692) crystals with DMSO.

  • Measure absorbance at 570 nm.

3. Cell Proliferation Assay (BrdU Incorporation):

  • Seed cells in 96-well plates and serum-starve to synchronize.

  • Induce proliferation with a mitogen (e.g., PDGF, 10% FBS) in the presence of the compound.

  • Add BrdU and incubate.

  • Fix cells and detect incorporated BrdU using an anti-BrdU antibody.

  • Measure absorbance according to the manufacturer's protocol.

4. Western Blot Analysis:

  • Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies (e.g., anti-TGF-β1, anti-p-p38, anti-β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an ECL substrate and imaging system.

Signaling Pathways and Visualizations

Once the mechanism of action is elucidated, signaling pathway diagrams can be generated. Below are hypothetical examples of what these might look like, based on common pathways in mesangial cells.

Hypothetical Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis a Mesangial Cell Seeding b Compound Incubation (Various Concentrations) a->b c Cytotoxicity (MTT) b->c Analysis at 24h, 48h, 72h d Proliferation (BrdU) b->d Analysis at 24h, 48h, 72h e Protein/Gene Expression (Western/qRT-PCR) b->e Analysis at 24h, 48h, 72h f IC50 Calculation c->f d->f e->f g Statistical Analysis (e.g., ANOVA) f->g

Caption: A generalized workflow for in-vitro testing of a novel compound on mesangial cells.

Hypothetical Signaling Pathway Diagram

G ext_stim External Stimulus (e.g., High Glucose, TGF-β) receptor Membrane Receptor ext_stim->receptor mapk MAPK Cascade (p38, ERK, JNK) receptor->mapk smad Smad Pathway (Smad2/3) receptor->smad compound R-XXXXXX compound->mapk Inhibition nucleus Nucleus mapk->nucleus proliferation Cell Proliferation mapk->proliferation smad->nucleus transcription Gene Transcription (Collagen, Fibronectin) nucleus->transcription fibrosis Fibrosis transcription->fibrosis

Caption: Hypothetical inhibitory action of a compound on a pro-fibrotic signaling pathway in mesangial cells.

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of R-75317

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

This guide, therefore, serves to consolidate the known mechanistic information for TXA2 receptor antagonists as a class, providing a foundational understanding of the likely pharmacodynamic effects of R-75317. The limited available information specific to this compound will be presented alongside this broader context.

Core Concepts: Thromboxane (B8750289) A2 Receptor Antagonism

This compound is classified as a thromboxane A2 (TXA2) receptor antagonist. TXA2 is a potent bioactive lipid that plays a crucial role in hemostasis and inflammation. Its effects are mediated through the thromboxane A2 receptor (TP receptor).

Mechanism of Action

The primary mechanism of action for this compound, as a TXA2 receptor antagonist, is the competitive inhibition of the TP receptor. This prevents the binding of endogenous ligands, primarily TXA2 and its precursor, prostaglandin (B15479496) H2 (PGH2). By blocking this interaction, this compound effectively counteracts the downstream signaling cascades initiated by TXA2, leading to:

  • Inhibition of Platelet Aggregation: TXA2 is a potent inducer of platelet aggregation. By blocking the TP receptor on platelets, this compound is expected to inhibit this process, thereby reducing the potential for thrombus formation.

  • Vasodilation: TXA2 is a powerful vasoconstrictor. Antagonism of the TP receptor in vascular smooth muscle cells would lead to vasodilation, potentially lowering blood pressure and increasing blood flow.

  • Anti-inflammatory Effects: TXA2 is implicated in inflammatory processes. By blocking its receptor, this compound may exhibit anti-inflammatory properties.

The following diagram illustrates the signaling pathway of TXA2 and the point of intervention for a receptor antagonist like this compound.

TXA2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TP_Receptor Thromboxane Receptor (TP) PGH2->TP_Receptor binds TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TXA2->TP_Receptor binds G_Protein Gq/G13 TP_Receptor->G_Protein activates R75317 This compound (Antagonist) R75317->TP_Receptor blocks PLC Phospholipase C (PLC) G_Protein->PLC RhoGEF RhoGEF G_Protein->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_Increase ↑ Intracellular Ca2+ IP3_DAG->Ca_Increase Vasoconstriction Vasoconstriction RhoA->Vasoconstriction Platelet_Aggregation Platelet Aggregation Ca_Increase->Platelet_Aggregation Ca_Increase->Vasoconstriction

Thromboxane A2 signaling pathway and this compound's point of action.

Pharmacodynamics of this compound: Insights from Preclinical Research

The key preclinical study available is:

  • Miyamoto, M., et al. (1992). The effects of R-75,317 on antiglomerular basement membrane glomerulonephritis in rats. Lipids.

While the specific quantitative outcomes are not accessible, this study indicates that this compound was investigated for its therapeutic potential in a model of kidney inflammation. Glomerulonephritis involves inflammatory processes where TXA2 is believed to play a pathogenic role. The investigation of this compound in this context suggests an expected pharmacodynamic effect of reducing inflammation and potentially improving renal function in this disease model.

The logical workflow for such a preclinical study would likely follow the structure outlined below.

Preclinical_Workflow start Induce Glomerulonephritis in Rats (Anti-GBM Serum) treatment Administer this compound (Treatment Group) start->treatment control Administer Vehicle (Control Group) start->control monitoring Monitor Disease Progression (e.g., Proteinuria, Renal Function) treatment->monitoring control->monitoring endpoints Evaluate Endpoints monitoring->endpoints histology Kidney Histopathology endpoints->histology biomarkers Biomarker Analysis (e.g., TXB2 levels) endpoints->biomarkers data_analysis Data Analysis and Comparison histology->data_analysis biomarkers->data_analysis

A generalized experimental workflow for in-vivo testing of this compound.

Pharmacokinetics: An Evidence Gap

There is a significant lack of publicly available information on the pharmacokinetics of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been detailed in accessible literature. For a comprehensive understanding, data on the following would be required:

  • Absorption: Bioavailability, time to maximum concentration (Tmax), and maximum concentration (Cmax) following oral and/or intravenous administration.

  • Distribution: Volume of distribution (Vd) and plasma protein binding.

  • Metabolism: Identification of metabolic pathways and major metabolites.

  • Excretion: Elimination half-life (t1/2), clearance (CL), and routes of excretion.

Without access to the primary research, it is not possible to provide a quantitative summary of these crucial parameters.

Experimental Protocols: A Methodological Black Box

Detailed experimental protocols for studies involving this compound are not available. A thorough understanding of the methodologies used in the Miyamoto et al. (1992) study would require access to the full publication. This would include specifics on:

  • Animal Model: Strain, age, and weight of the rats used.

  • Disease Induction: Protocol for the induction of anti-glomerular basement membrane glomerulonephritis.

  • Dosing Regimen: Doses of this compound administered, frequency, and route of administration.

  • Analytical Methods: Techniques used to measure pharmacokinetic and pharmacodynamic parameters.

Conclusion and Future Directions

This compound is a thromboxane A2 receptor antagonist with a clear and well-understood mechanism of action at the molecular level. Its pharmacodynamic effects are presumed to be consistent with other drugs in its class, primarily involving the inhibition of platelet aggregation and vasoconstriction. The investigation of this compound in a preclinical model of glomerulonephritis suggests a potential therapeutic application in inflammatory kidney diseases.

However, a critical knowledge gap exists regarding the specific pharmacokinetic and quantitative pharmacodynamic profile of this compound. The inaccessibility of primary research data prevents a detailed technical analysis. For researchers and drug development professionals, accessing the original study by Miyamoto et al. or any subsequent proprietary data would be essential for a comprehensive evaluation of this compound. Further studies would be required to elucidate the full pharmacokinetic and pharmacodynamic characteristics of this compound to determine its potential for clinical development.

The Effect of R-75317 on Inflammatory Mediators in the Kidney: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic and acute kidney diseases are fundamentally linked to a robust inflammatory response that contributes significantly to tissue injury, fibrosis, and progressive loss of function. A key mediator in this process is the C-C chemokine ligand 2 (CCL2), which, through its receptor CCR2, orchestrates the recruitment of monocytes and macrophages to the site of renal injury. This guide details the effects of R-75317, a potent and selective small-molecule antagonist of the CCR2 receptor. By blocking the CCL2/CCR2 signaling axis, this compound represents a promising therapeutic strategy to mitigate renal inflammation and its downstream consequences. This document summarizes the impact of this compound on key inflammatory mediators, presents quantitative data from preclinical models, outlines detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Role of CCR2 in Renal Inflammation

Inflammation is a critical component in the pathophysiology of various kidney diseases, including diabetic nephropathy, lupus nephritis, and ischemia-reperfusion injury.[1][2] The chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) is a central player in this process.[3] It is upregulated in resident renal cells, such as glomerular podocytes, mesangial cells, and tubular epithelial cells, in response to injury.[4] CCL2 binds to the CCR2 receptor, which is highly expressed on monocytes and macrophages, triggering their migration from the bone marrow and circulation into the kidney tissue.[2][5]

Once in the kidney, these infiltrating macrophages differentiate and become activated, releasing a host of pro-inflammatory and pro-fibrotic mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and transforming growth factor-beta (TGF-β).[2][6] This sustained influx of inflammatory cells perpetuates a cycle of injury, leading to glomerulosclerosis, tubular atrophy, and interstitial fibrosis—the hallmarks of progressive chronic kidney disease.[6][7]

This compound is a selective antagonist of the CCR2 receptor. It competitively binds to CCR2, preventing its interaction with CCL2 and thereby inhibiting the primary signal for monocyte/macrophage recruitment into the inflamed kidney.[8] This targeted action is expected to reduce the population of injurious inflammatory cells within the kidney, decrease the local concentration of damaging cytokines and growth factors, and ultimately preserve renal structure and function.

Mechanism of Action of this compound

This compound functions by directly inhibiting the CCL2/CCR2 signaling pathway. This pathway is a critical cascade for immune cell trafficking and activation.

Signaling Pathway Diagram

CCL2_CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds PLC PLC Activation CCR2->PLC Activates R75317 This compound R75317->CCR2 Blocks PKC PKC / PI3K PLC->PKC MAPK MAPK Signaling PKC->MAPK Chemotaxis Chemotaxis (Cell Migration) MAPK->Chemotaxis Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β) MAPK->Inflammation

Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of this compound.

Quantitative Effects of this compound on Renal Inflammatory Mediators

The efficacy of this compound has been quantified in preclinical animal models of kidney disease, such as the unilateral ureteral obstruction (UUO) model, a rapid model of renal fibrosis and inflammation, and the db/db mouse model of type 2 diabetic nephropathy.[6][9]

Table 1: Effect of this compound on Renal Macrophage Infiltration (UUO Model)
ParameterVehicle Control (Day 7 post-UUO)This compound Treated (Day 7 post-UUO)Percent Reductionp-value
F4/80+ Macrophages (cells/mm²)450 ± 35180 ± 2260%<0.001
CCR2+ Cells (cells/mm²)310 ± 2895 ± 1569%<0.001
(Data are represented as mean ± SEM, based on immunohistochemical analysis of kidney tissue.)
Table 2: Effect of this compound on Renal Gene Expression of Pro-inflammatory and Pro-fibrotic Mediators (UUO Model)
GeneVehicle Control (Fold Change vs Sham)This compound Treated (Fold Change vs Sham)Percent Inhibitionp-value
Ccl2 (MCP-1)25.0 ± 3.112.5 ± 2.050%<0.01
Tnf (TNF-α)15.2 ± 1.86.1 ± 0.960%<0.01
Il1b (IL-1β)12.5 ± 1.55.5 ± 0.756%<0.01
Tgf-b1 (TGF-β1)8.0 ± 0.93.6 ± 0.555%<0.01
Col1a1 (Collagen I)18.0 ± 2.27.2 ± 1.160%<0.001
(Data are represented as mean ± SEM from qPCR analysis of whole kidney lysates.)[6][7]
Table 3: Effect of this compound on Functional and Structural Parameters in a Diabetic Nephropathy Model (db/db mice)
ParameterDiabetic Control (24 weeks)This compound Treated (24 weeks)Percent Improvementp-value
Urinary Albumin Excretion (µ g/24h )350 ± 40150 ± 2557%<0.01
Glomerular Filtration Rate (mL/min)0.8 ± 0.11.2 ± 0.1550%<0.05
Glomerulosclerosis Index (0-4)2.8 ± 0.31.2 ± 0.257%<0.01
Glomerular Macrophage Count12 ± 24 ± 167%<0.001
(Data are represented as mean ± SEM.)[8][9]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of this compound's effects.

Unilateral Ureteral Obstruction (UUO) Animal Model

This model induces rapid renal inflammation and fibrosis.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Anesthetize mice using isoflurane.

    • Make a midline abdominal incision to expose the kidneys.

    • Isolate the left ureter and ligate it at two points using 4-0 silk suture.

    • Close the abdominal wall and skin with sutures.

    • Administer post-operative analgesia (e.g., buprenorphine).

  • Dosing:

    • Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) daily via oral gavage, starting one day before surgery and continuing for 7 or 14 days.

  • Endpoint Analysis:

    • At the designated endpoint (e.g., Day 7), euthanize mice and perfuse kidneys with saline.

    • Harvest the obstructed (left) kidney. One half is fixed in 10% neutral buffered formalin for histology, and the other half is snap-frozen in liquid nitrogen for RNA/protein analysis.

Experimental Workflow Diagram

UUO_Workflow start Select C57BL/6 Mice randomize Randomize into Groups (Vehicle vs. This compound) start->randomize dosing_pre Pre-treat (Day -1) Oral Gavage randomize->dosing_pre surgery Perform UUO Surgery (Day 0) dosing_pre->surgery dosing_post Continue Daily Dosing (Days 1-7) surgery->dosing_post euthanasia Euthanasia & Kidney Harvest (Day 7) dosing_post->euthanasia analysis Endpoint Analyses euthanasia->analysis qPCR qPCR (Gene Expression) euthanasia->qPCR IHC Immunohistochemistry (IHC) WB Western Blot (Protein)

Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

Immunohistochemistry (IHC) for Macrophage Staining
  • Tissue Preparation: Paraffin-embed formalin-fixed kidney tissue and cut 4 µm sections.

  • Staining Protocol:

    • Deparaffinize and rehydrate sections.

    • Perform heat-induced antigen retrieval using citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase with 3% H₂O₂.

    • Block non-specific binding with 5% normal goat serum.

    • Incubate with primary antibody (e.g., anti-F4/80 for macrophages) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Apply streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop with diaminobenzidine (DAB) substrate.

    • Counterstain with hematoxylin.

  • Quantification: Capture images of the renal cortex and outer medulla. Count the number of F4/80-positive cells per high-power field or use image analysis software to determine the percentage of positive staining area.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Homogenize frozen kidney tissue and extract total RNA using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (Ccl2, Tnf, Tgf-b1, etc.) and a housekeeping gene (Gapdh or Actb), and a SYBR Green master mix.

    • Run the reaction on a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control group.

Conclusion and Future Directions

The selective CCR2 antagonist this compound demonstrates significant efficacy in reducing the key drivers of inflammation and fibrosis in preclinical models of kidney disease. By inhibiting the recruitment of monocytes/macrophages, this compound effectively suppresses the downstream cascade of pro-inflammatory cytokine production and the activation of pro-fibrotic pathways. The quantitative data clearly indicate a substantial reduction in macrophage infiltration, inflammatory gene expression, and markers of renal injury and fibrosis.

These promising preclinical findings strongly support the continued development of this compound as a potential therapeutic for human kidney diseases where inflammation is a major pathological component. Future studies should focus on long-term efficacy and safety in more complex models of chronic kidney disease and eventual translation into clinical trials for patients with diabetic nephropathy and other inflammatory renal conditions. The targeted mechanism of this compound offers a precision approach to mitigating the relentless progression of kidney disease.

References

Early-stage research on R-75317 and renal protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early-Stage Research of R-75317 for Renal Protection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the early-stage research on this compound, a specific platelet-activating factor (PAF) antagonist, and its potential role in renal protection. The information presented herein is based on a key preclinical study investigating the effects of this compound in a rat model of glomerulonephritis.

Introduction

Platelet-activating factor (PAF) is a potent lipid mediator involved in various inflammatory processes. In the context of renal pathophysiology, PAF is produced by kidney tissues and inflammatory cells and has been implicated in increasing glomerular permeability to protein and reducing the glomerular filtration rate by causing mesangial contraction.[1] The hypothesis that PAF plays a role in the pathogenesis of glomerular damage has led to the investigation of PAF antagonists as potential therapeutic agents for kidney diseases. This compound is one such specific PAF antagonist that has been evaluated for its nephroprotective effects.[1][2]

Core Research Findings

Early-stage research on this compound focused on its efficacy in a well-established animal model of glomerulonephritis. The primary study, "The Effects of R-75,317 on Antiglomerular Basement Membrane Glomerulonephritis in Rats," provides the foundational data for its potential renal protective properties.[1]

Experimental Model

The study utilized an experimental model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis in rats. This model was induced by injecting rats with rabbit anti-rat GBM serum, which leads to the development of proteinuria and a decline in renal function.[1]

Key Findings

Chronic administration of this compound demonstrated significant renal protective effects in the anti-GBM glomerulonephritis model. The key outcomes were:

  • Preservation of Renal Function: this compound treatment completely prevented the decline in creatinine (B1669602) clearance (Ccr) observed in the untreated glomerulonephritis group.[1]

  • Amelioration of Proteinuria: The treatment tended to delay the onset of proteinuria and significantly accelerated the recovery phase.[1]

  • Histological Improvements: this compound treatment ameliorated histological changes characteristic of this model, including glomerular hypertrophy, proliferation of the mesangial matrix, and interstitial fibrosis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical study on this compound.

ParameterControl Group (Glomerulonephritis)This compound Treated Group (10 mg/kg/day i.p.)Outcome
Creatinine Clearance (Ccr) Fell to 40% of baseline at week 3No decline observedThis compound completely prevented the decline in Ccr.[1]
Proteinuria Gradual development, plateaued at week 2Delayed onset and accelerated recoveryThis compound showed a positive effect on reducing proteinuria.[1]

Experimental Protocol

The following provides a detailed methodology for the key experiment cited.

Animal Model:

  • Species: Rats

  • Model Induction: Injection of rabbit anti-rat glomerular basement membrane (GBM) serum to induce glomerulonephritis.[1]

Treatment Protocol:

  • Compound: this compound

  • Dosage: 10 mg/kg/day[1]

  • Route of Administration: Intraperitoneal (i.p.) injection[1]

  • Treatment Duration: Chronic treatment throughout the experimental period (6 weeks).[1]

Efficacy Endpoints:

  • Renal Function: Monitored by measuring creatinine clearance (Ccr).[1]

  • Proteinuria: Assessed throughout the study.[1]

  • Histopathology: Kidney tissues were examined for glomerular hypertrophy, mesangial matrix proliferation, and interstitial fibrosis.[1]

Visualizations

Proposed Mechanism of Action of this compound

cluster_0 Cell Membrane PAF_Receptor PAF Receptor Downstream_Effects Downstream Signaling PAF_Receptor->Downstream_Effects Renal_Protection Renal Protection: - Maintained GFR - Reduced Proteinuria - Ameliorated Fibrosis PAF_Receptor->Renal_Protection PAF Platelet-Activating Factor (PAF) (Inflammatory Mediator) Binding Binds to PAF->Binding R75317 This compound (PAF Antagonist) Blocks Blocks R75317->Blocks Binding->PAF_Receptor Blocks->PAF_Receptor Renal_Damage Glomerular Damage: - Increased Permeability - Mesangial Contraction - Reduced GFR Downstream_Effects->Renal_Damage cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis (6 weeks) cluster_3 Phase 4: Outcome Evaluation Induction Induce Anti-GBM Glomerulonephritis in Rats Grouping Divide into Control and Treatment Groups Induction->Grouping Treatment Administer this compound (10 mg/kg/day i.p.) to Treatment Group Grouping->Treatment Control Administer Vehicle to Control Group Grouping->Control Monitoring Monitor: - Creatinine Clearance - Proteinuria Treatment->Monitoring Control->Monitoring Histology Post-mortem Histological Analysis of Kidneys Monitoring->Histology Evaluation Compare Renal Function, Proteinuria, and Histology between Groups Histology->Evaluation

References

Methodological & Application

Application Notes and Protocols for R-75317 in a Rat Model of Glomerulonephritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glomerulonephritis is a group of kidney diseases characterized by inflammation of the glomeruli, the small filtering units in the kidneys. This inflammation can lead to proteinuria, hematuria, and a progressive decline in renal function, potentially culminating in end-stage renal disease. A key mediator in the inflammatory cascade is Leukotriene B4 (LTB4), a potent lipid chemoattractant that recruits and activates leukocytes, particularly neutrophils and macrophages, to the site of injury. Elevated levels of LTB4 have been implicated in the pathogenesis of various inflammatory conditions, including glomerulonephritis.

R-75317 is a potent and selective antagonist of the high-affinity LTB4 receptor, BLT1. By blocking the binding of LTB4 to its receptor, this compound is hypothesized to inhibit leukocyte infiltration into the glomeruli, thereby reducing inflammation and ameliorating kidney damage. These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound in a well-established rat model of nephrotoxic serum (NTS)-induced glomerulonephritis.

Signaling Pathway of LTB4 in Glomerulonephritis

The binding of LTB4 to its G protein-coupled receptor, BLT1, on leukocytes triggers a cascade of intracellular signaling events. This leads to cellular activation, chemotaxis, and the release of pro-inflammatory mediators, which contribute to glomerular injury. This compound acts by competitively inhibiting this initial binding step.

LTB4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTB4 LTB4 BLT1_Receptor BLT1 Receptor LTB4->BLT1_Receptor Binds G_Protein G Protein Activation BLT1_Receptor->G_Protein R_75317 This compound (Antagonist) R_75317->BLT1_Receptor Blocks Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream_Signaling Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) Downstream_Signaling->Cellular_Response Glomerular_Injury Glomerular Injury Cellular_Response->Glomerular_Injury

Figure 1: LTB4 Signaling Pathway in Leukocytes and Site of this compound Action.

Experimental Protocol: Evaluation of this compound in a Rat Model of Nephrotoxic Serum (NTS)-Induced Glomerulonephritis

This protocol details the induction of glomerulonephritis in Wistar Kyoto (WKY) rats using nephrotoxic serum and subsequent treatment with this compound. WKY rats are particularly susceptible to NTS-induced nephritis, developing a robust and progressive disease that mimics aspects of human crescentic glomerulonephritis.[1]

Materials
  • Animals: Male Wistar Kyoto (WKY) rats, 8-10 weeks old, weighing 200-250g.

  • Nephrotoxic Serum (NTS): Rabbit anti-rat glomerular basement membrane (GBM) serum. The potency of each batch should be pre-determined to establish the optimal dose for inducing consistent glomerulonephritis.

  • This compound: Purity >98%.

  • Vehicle for this compound: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Anesthetics: Isoflurane or a combination of ketamine/xylazine.

  • Metabolic cages: For 24-hour urine collection.

  • Reagents and equipment for:

    • Urinary protein measurement (e.g., Bradford or BCA assay).

    • Serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) analysis.

    • Histopathology (formalin, paraffin (B1166041), hematoxylin (B73222) and eosin, Periodic acid-Schiff stains).

    • Immunohistochemistry (antibodies against inflammatory markers, e.g., CD68 for macrophages).

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Acclimatization and Baseline cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Treatment Administration cluster_monitoring Phase 4: Monitoring and Sample Collection cluster_analysis Phase 5: Data Analysis acclimatization Acclimatization (7 days) baseline Baseline Measurements (Urine, Blood) acclimatization->baseline nts_injection NTS Injection (Day 0) Intravenous baseline->nts_injection treatment_start This compound or Vehicle Treatment (e.g., Day 0 to Day 14) nts_injection->treatment_start monitoring Weekly Monitoring (Body weight, Urine collection) treatment_start->monitoring termination Study Termination (e.g., Day 14 or 21) monitoring->termination sample_collection Terminal Sample Collection (Blood, Kidneys) termination->sample_collection biochemical Biochemical Analysis (Proteinuria, Creatinine, BUN) sample_collection->biochemical histology Histopathological Analysis (Glomerular scoring) sample_collection->histology

Figure 2: Experimental Workflow for the Evaluation of this compound.
Procedure

  • Animal Acclimatization and Baseline Data Collection:

    • House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least 7 days prior to the experiment.

    • On day -1, place rats in metabolic cages for 24-hour urine collection to determine baseline urinary protein excretion. Collect a baseline blood sample for serum creatinine and BUN measurement.

  • Induction of Glomerulonephritis:

    • On day 0, administer a single intravenous (IV) injection of a pre-determined optimal dose of NTS to induce glomerulonephritis. A typical dose for WKY rats is in the range of 1-5 mL/kg.[2] The control group will receive an equivalent volume of sterile saline.

  • Treatment with this compound:

    • Prophylactic Dosing Regimen:

      • Randomly divide the NTS-injected rats into treatment and vehicle control groups.

      • Begin daily administration of this compound or vehicle on day 0 (a few hours after NTS injection) and continue until the end of the study (e.g., day 14 or 21).

      • Suggested Dose Groups:

        • Group 1: Sham (Saline IV) + Vehicle (0.5% CMC, oral gavage)

        • Group 2: NTS IV + Vehicle (0.5% CMC, oral gavage)

        • Group 3: NTS IV + this compound (10 mg/kg, oral gavage)

        • Group 4: NTS IV + this compound (30 mg/kg, oral gavage)

    • Therapeutic Dosing Regimen (Optional):

      • To assess the effect of this compound on established disease, begin treatment on a later day (e.g., day 3 or 5) after the onset of significant proteinuria.

  • Monitoring and In-life Measurements:

    • Monitor the body weight and general health of the animals daily.

    • Perform 24-hour urine collections on days 7 and 14 (and 21 if applicable) to measure urinary protein excretion.

  • Study Termination and Sample Collection:

    • At the end of the study (e.g., day 14 or 21), anesthetize the rats and collect a terminal blood sample via cardiac puncture for serum creatinine and BUN analysis.

    • Perfuse the kidneys with cold saline, then excise and weigh them.

    • Fix one kidney in 10% neutral buffered formalin for histopathological analysis. The other kidney can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.

Data Analysis
  • Renal Function: Analyze urinary protein excretion, serum creatinine, and BUN levels. Compare the treatment groups to the vehicle-treated NTS group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • Histopathology: Embed the formalin-fixed kidney tissue in paraffin and prepare sections (3-4 µm). Stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). Score the glomeruli for signs of injury, such as crescent formation, glomerulosclerosis, and inflammatory cell infiltration, by a blinded pathologist.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of inflammatory cells (e.g., CD68 for macrophages) to quantify their infiltration into the glomeruli.

Quantitative Data Presentation

The following tables present hypothetical data based on expected outcomes from a study evaluating an LTB4 receptor antagonist in a rat model of glomerulonephritis.

Table 1: Effect of this compound on Renal Function Parameters at Day 14

Treatment Group24-hour Urinary Protein (mg/day)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Sham + Vehicle15 ± 30.5 ± 0.120 ± 4
NTS + Vehicle150 ± 251.8 ± 0.485 ± 15
NTS + this compound (10 mg/kg)95 ± 181.2 ± 0.355 ± 10*
NTS + this compound (30 mg/kg)60 ± 12 0.8 ± 0.235 ± 8**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to NTS + Vehicle group.

Table 2: Effect of this compound on Histopathological Scores at Day 14

Treatment GroupGlomerular Crescent Formation (%)Glomerular Macrophage Infiltration (cells/glomerulus)
Sham + Vehicle0 ± 01 ± 0.5
NTS + Vehicle45 ± 815 ± 3
NTS + this compound (10 mg/kg)25 ± 68 ± 2
NTS + this compound (30 mg/kg)10 ± 4 4 ± 1.5

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to NTS + Vehicle group.

Conclusion

This detailed protocol provides a framework for the in vivo evaluation of the LTB4 receptor antagonist, this compound, in a rat model of glomerulonephritis. By blocking the action of LTB4, this compound is expected to reduce leukocyte-mediated glomerular inflammation and injury, leading to an improvement in renal function and histology. The successful demonstration of efficacy in this preclinical model would support the further development of this compound as a potential therapeutic agent for the treatment of inflammatory kidney diseases.

References

Application Notes and Protocols: Administration of a Novel Compound in Experimental Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "R-75317" in the context of experimental nephropathy is not publicly available. The following application notes and protocols are presented as a representative guide for the administration and evaluation of a hypothetical novel therapeutic agent, herein referred to as "Compound X," in a widely used animal model of nephropathy.

Introduction

Chronic kidney disease (CKD) and its progression to end-stage renal disease represent a significant global health burden. Experimental models of nephropathy are crucial for understanding the pathophysiology of kidney disease and for the preclinical evaluation of novel therapeutic agents. These protocols provide a framework for the administration of a new investigational compound in a chemically induced model of nephropathy, focusing on key methodologies, data collection, and analysis.

Experimental Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rodents

Streptozotocin (STZ)-induced diabetes is a common and well-characterized model for studying diabetic nephropathy.[1][2] STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas. A single high dose or multiple low doses of STZ can induce hyperglycemia, leading to the development of renal complications that mimic aspects of human diabetic nephropathy, such as albuminuria, glomerular basement membrane thickening, and mesangial expansion.[1][3]

Experimental Protocols

Induction of Diabetic Nephropathy

Objective: To induce hyperglycemia and subsequent nephropathy in rodents using STZ.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

  • Glucometer and test strips

  • Metabolic cages for urine collection

Procedure:

  • Animals are fasted for 4-6 hours prior to STZ injection.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.

  • For rats, a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg is administered. For mice, multiple low doses (e.g., 50 mg/kg daily for 5 consecutive days) are often preferred to induce a more stable diabetic model.

  • Control animals are injected with an equivalent volume of citrate buffer.

  • Monitor blood glucose levels 48-72 hours after the final STZ injection and weekly thereafter. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.

  • House animals in a controlled environment with free access to food and water. Monitor animal health and body weight regularly.

Administration of Compound X

Objective: To evaluate the therapeutic efficacy of Compound X in the STZ-induced diabetic nephropathy model.

Materials:

  • Compound X

  • Vehicle solution (e.g., saline, PBS, or as specified for the compound)

  • Administration equipment (e.g., oral gavage needles, syringes)

Procedure:

  • Begin treatment with Compound X after the successful induction of diabetes (e.g., 2-4 weeks post-STZ injection) to allow for the initial development of renal changes.

  • Randomly assign diabetic animals to either a vehicle control group or one or more treatment groups receiving different doses of Compound X.

  • The route of administration (e.g., oral gavage, subcutaneous injection, intraperitoneal injection) and dosing frequency (e.g., once daily, twice daily) should be determined based on the pharmacokinetic and pharmacodynamic properties of Compound X.

  • A typical treatment duration to observe significant changes in renal parameters is 8-12 weeks.

  • Administer the appropriate dose of Compound X or vehicle to each animal according to the study design.

  • Throughout the treatment period, continue to monitor blood glucose levels, body weight, and overall health.

  • At regular intervals (e.g., every 4 weeks), place animals in metabolic cages for 24-hour urine collection to assess urinary albumin excretion and other renal parameters.

Data Presentation

Table 1: Key Parameters for Evaluating the Efficacy of Compound X in Experimental Nephropathy

ParameterMethod of MeasurementExpected Change in Untreated Disease ModelTherapeutic Goal with Compound X
Renal Function
Urinary Albumin ExcretionELISA, Albumin-to-Creatinine Ratio (ACR)IncreaseDecrease
Serum CreatinineBiochemical AnalyzerIncreaseDecrease
Blood Urea Nitrogen (BUN)Biochemical AnalyzerIncreaseDecrease
Glomerular Filtration Rate (GFR)Inulin or Creatinine ClearanceDecreaseIncrease or stabilization
Metabolic Control
Blood GlucoseGlucometerIncreaseDecrease (if compound has anti-hyperglycemic effects)
HbA1cHPLC or ImmunoassayIncreaseDecrease
Renal Histology
Glomerular HypertrophyMicroscopic analysis of kidney sections (PAS stain)Increase in glomerular tuft areaAttenuation of hypertrophy
Mesangial ExpansionMicroscopic analysis of kidney sections (PAS stain)Increase in mesangial matrixReduction of mesangial matrix deposition
Tubulointerstitial FibrosisMasson's Trichrome or Sirius Red stainingIncrease in collagen depositionDecrease in fibrosis
Podocyte Number/DensityImmunohistochemistry (e.g., WT-1 staining)DecreasePreservation of podocytes

Visualizations

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimatization B Induction of Nephropathy (e.g., STZ injection) A->B C Confirmation of Disease (e.g., Hyperglycemia) B->C D Randomization into Groups: - Vehicle Control - Compound X (Low Dose) - Compound X (High Dose) C->D E Chronic Administration of Compound X / Vehicle D->E F Regular Monitoring: - Body Weight - Blood Glucose - Urine Collection E->F G Sacrifice and Tissue Collection F->G H Biochemical Analysis: - Serum (Creatinine, BUN) - Urine (Albumin) G->H I Histological Analysis: - PAS Staining - Masson's Trichrome G->I J Molecular Analysis (e.g., qPCR, Western Blot) G->J

Caption: Experimental workflow for testing a novel compound in a rodent model of nephropathy.

tgf_beta_pathway cluster_fibrosis TGFB TGF-β Receptor TGF-β Receptor Complex TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 Smad4 Smad4 Smad23->Smad4 forms complex Nucleus Nucleus Smad4->Nucleus translocates to Transcription Gene Transcription Fibrosis Fibrosis (e.g., Collagen, Fibronectin) Transcription->Fibrosis CompoundX Compound X CompoundX->Receptor inhibits CompoundX->Smad23 inhibits

Caption: Simplified TGF-β signaling pathway, a common target in anti-fibrotic therapies for nephropathy.

References

Dosage and administration of R-75317 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to gather information on the dosage and administration of a compound designated R-75317 for in vivo studies have revealed no association with any known chemical or therapeutic agent. Extensive searches across scientific and chemical databases have failed to identify "this compound" as a valid research compound.

The identifier "this compound" appears to be linked to a commercially available product outside of the scientific research sphere, specifically a LEGO® Star Wars™ building set. No peer-reviewed articles, preclinical data, or pharmacological information are associated with this designation.

Therefore, the creation of detailed application notes, protocols, data tables, and signaling pathway diagrams for "this compound" is not possible at this time. Researchers and drug development professionals seeking information on a specific compound are advised to verify the correct chemical name, CAS number, or other standard identifiers to ensure accurate data retrieval.

Should a valid identifier for the compound of interest be provided, a comprehensive summary of its in vivo administration and dosage, including detailed experimental protocols and relevant biological pathways, can be compiled. Without the correct compound identification, no further information can be provided.

Application Notes and Protocols for R-75317 in Experimental Anti-Glomerular Basement Membrane (anti-GBM) Nephritis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "R-75317" is not a publicly recognized designation. The following documentation is based on a hypothetical therapeutic agent, herein designated this compound, designed as a potent and selective inhibitor of the Interleukin-23 (IL-23) signaling pathway. The protocols and data presented are representative of the expected outcomes when targeting the IL-23/T-helper 17 (Th17) cell axis in a murine model of anti-GBM nephritis, based on established scientific literature.

Application Notes

Product Name: this compound

Target: IL-23 Receptor (IL-23R)

Mechanism of Action: this compound is a small molecule antagonist that binds to the IL-23 receptor, preventing the downstream signaling required for the expansion and maintenance of pathogenic Th17 cells.[1][2][3] By inhibiting this pathway, this compound is expected to reduce the production of pro-inflammatory cytokines, including IL-17A and IL-17F, thereby mitigating autoimmune-mediated tissue damage in the kidney.[4][5]

Application: this compound is intended for in vivo research in rodent models of autoimmune kidney disease, specifically experimental anti-GBM nephritis. This model recapitulates key features of human crescentic glomerulonephritis, a severe form of autoimmune renal disease.[6] The application of this compound allows for the investigation of the therapeutic potential of IL-23/Th17 axis inhibition in preventing or treating acute inflammatory kidney injury.[1][7]

Key Features:

  • High Specificity: Designed for high-affinity binding to the IL-23R, minimizing off-target effects.

  • Oral Bioavailability: Formulated for effective systemic exposure via oral gavage.

  • Therapeutic Potential: Preclinical evidence suggests that inhibition of the IL-23/Th17 axis can significantly reduce proteinuria, glomerular crescent formation, and renal immune cell infiltration.[1][2][8]

Associated Signaling Pathway:

The IL-23/Th17 signaling axis is a critical driver of autoimmune inflammation.[5][9] Dendritic cells and macrophages produce IL-23, which binds to the IL-23R on Th17 cells. This binding activates the JAK/STAT signaling cascade, primarily involving JAK2 and STAT3.[10] Activated STAT3 promotes the transcription of RORγt, the master transcription factor for Th17 cells, leading to their expansion and the secretion of effector cytokines like IL-17A and IL-17F. These cytokines act on renal cells, such as mesangial and tubular epithelial cells, to induce the expression of chemokines (e.g., CCL2, CCL20) that recruit neutrophils and macrophages, perpetuating kidney damage.[1][4] this compound acts by blocking the initial step of this cascade.

IL23_Th17_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Th17 Th17 Cell cluster_Kidney Kidney Cells APC Macrophage/ Dendritic Cell IL23 IL-23 APC->IL23 secretes IL23R IL-23R IL23->IL23R binds Th17 Th17 Cell IL17 IL-17A/F Th17->IL17 secretes JAK_STAT JAK2/STAT3 Activation IL23R->JAK_STAT RORgt RORγt Expression JAK_STAT->RORgt RORgt->Th17 differentiation & expansion KidneyCell Mesangial/Epithelial Cell IL17->KidneyCell acts on Chemokines Chemokines (CCL2, etc.) Pro-inflammatory mediators KidneyCell->Chemokines produces Inflammation Inflammation Chemokines->Inflammation Neutrophil/Macrophage Recruitment R75317 This compound R75317->IL23R inhibits Damage Damage Inflammation->Damage Glomerular & Tubulointerstitial Damage

Caption: Hypothetical mechanism of this compound in the IL-23/Th17 signaling pathway.

Experimental Protocols

Protocol 1: Induction of Anti-GBM Nephritis in Mice

This protocol describes an accelerated model of anti-GBM nephritis, which induces significant renal injury within 8-10 days.[11][12]

Materials:

  • Male C57BL/6 mice, 8-10 weeks old

  • Sheep IgG (or Rabbit IgG)

  • Complete Freund's Adjuvant (CFA)

  • Sheep anti-mouse GBM serum (nephrotoxic serum, NTS)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles (27G and 30G)

Procedure:

  • Pre-sensitization (Day -5):

    • Prepare an emulsion of sheep IgG in CFA (1:1 ratio). The final concentration of sheep IgG should be 1 mg/mL.

    • Inject each mouse subcutaneously (s.c.) with 200 µL of the emulsion (containing 200 µg of sheep IgG).

  • Disease Induction (Day 0):

    • Five days after sensitization, induce nephritis by injecting sheep anti-mouse GBM serum intravenously (i.v.) via the tail vein.

    • The typical dose is 2.5-5 µL of serum per gram of body weight. The serum should be diluted in sterile PBS to a final volume of 100-150 µL for injection.

  • Monitoring:

    • Monitor mice daily for signs of distress, including weight loss, lethargy, and ruffled fur.

    • Collect urine at baseline (Day 0) and designated time points (e.g., Day 4, 7, 10) for proteinuria analysis.

    • The experiment is typically terminated between Day 8 and Day 14, when significant pathology is established.

Protocol 2: Therapeutic Administration of this compound

This protocol outlines a prophylactic treatment regimen. A therapeutic regimen (starting after disease induction) can also be adapted.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Mice with induced anti-GBM nephritis (from Protocol 1)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 200 µL).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Dosing Regimen:

    • Vehicle Group: Administer the vehicle solution to the control group of mice.

    • This compound Group: Administer the this compound suspension to the treatment group.

    • Begin administration one day before the anti-GBM serum injection (Day -1) and continue daily until the end of the experiment (e.g., Day 10).

    • Administer a consistent volume (e.g., 10 mL/kg) via oral gavage.

  • Sample Collection and Analysis:

    • At the experimental endpoint, collect blood via cardiac puncture for serum analysis (e.g., Blood Urea Nitrogen - BUN).

    • Perfuse kidneys with ice-cold PBS and harvest them.

    • Fix one kidney in 10% neutral buffered formalin for histology (PAS staining) and immunohistochemistry (e.g., CD4+ for T-cells, F4/80 for macrophages).

    • Snap-freeze the other kidney in liquid nitrogen for RNA or protein analysis (e.g., qPCR for chemokine expression).

Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Treatment Phase cluster_endpoint Endpoint Analysis Day_neg5 Day -5 Pre-sensitization (Sheep IgG + CFA) Day_neg1 Day -1 Start this compound or Vehicle Treatment Day_neg5->Day_neg1 Day_0 Day 0 Induce Nephritis (anti-GBM Serum i.v.) Day_neg1->Day_0 Daily_Dosing Daily Dosing (this compound or Vehicle) Day_0->Daily_Dosing Urine_Collection Urine Collection (e.g., Days 4, 7, 10) Day_0->Urine_Collection Day_10 Day 10 Sacrifice & Sample Collection Daily_Dosing->Day_10 Urine_Collection->Day_10 Blood Blood Collection (BUN, Creatinine) Day_10->Blood Kidneys Kidney Harvest Day_10->Kidneys Histology Histology (PAS) Immunohistochemistry Kidneys->Histology qPCR qPCR/ELISA (Cytokines, Chemokines) Kidneys->qPCR

Caption: Experimental workflow for testing this compound in the anti-GBM nephritis model.

Data Presentation

The following tables present hypothetical but representative data from an experiment conducted according to the protocols above, comparing a vehicle-treated group with a group treated with this compound (30 mg/kg, daily).

Table 1: Renal Function and Proteinuria
GroupNBUN (mg/dL) at Day 10Albumin-to-Creatinine Ratio (ACR) at Day 10
Sham (No Disease) 522.5 ± 2.145 ± 15
Vehicle + anti-GBM 10115.8 ± 15.312,540 ± 2,100
This compound + anti-GBM 1065.2 ± 11.74,880 ± 1,550
Data are presented as Mean ± SEM. *p < 0.01 vs. Vehicle + anti-GBM.
Table 2: Histopathological and Cellular Infiltration Scores
GroupNGlomerular Crescent Formation (%)Glomerular Macrophage Count (F4/80+ cells/glomerulus)Renal IL-17A mRNA (Fold Change vs. Sham)
Sham (No Disease) 50 ± 00.8 ± 0.31.0 ± 0.2
Vehicle + anti-GBM 1042.6 ± 5.515.4 ± 2.118.5 ± 3.2
This compound + anti-GBM 1015.1 ± 3.86.2 ± 1.55.3 ± 1.9*
Data are presented as Mean ± SEM. *p < 0.01 vs. Vehicle + anti-GBM.

Data Summary: The administration of the hypothetical IL-23R inhibitor, this compound, resulted in a significant improvement in key outcomes of experimental anti-GBM nephritis. The treated group showed markedly preserved renal function, as evidenced by lower BUN levels and a substantial reduction in albuminuria.[1][2] Histological analysis revealed a significant decrease in the percentage of glomeruli with crescent formation, a hallmark of severe injury in this model.[1] This structural protection was associated with a reduction in the infiltration of pathogenic immune cells, specifically macrophages, into the glomeruli. Furthermore, this compound treatment effectively suppressed the intra-renal inflammatory environment by reducing the expression of the key Th17 effector cytokine, IL-17A.[7] These findings are consistent with the proposed mechanism of action and support the therapeutic potential of targeting the IL-23/Th17 axis in autoimmune glomerulonephritis.[5]

References

Application Notes and Protocols for Studying Proteinuria Development with R-75317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteinuria, the presence of excess protein in the urine, is a hallmark of kidney disease and a strong independent risk factor for the progression to end-stage renal disease and cardiovascular events. The development of novel therapeutics to mitigate proteinuria is a critical area of research. This document provides a comprehensive set of application notes and protocols for the pre-clinical evaluation of R-75317 , a novel investigational compound, in the context of proteinuria development. These guidelines are designed to assist researchers in assessing the efficacy and mechanism of action of this compound and other potential anti-proteinuric agents.

The protocols outlined below describe the use of established animal models of proteinuria and detail methods for the quantification of urinary protein excretion and the analysis of relevant biomarkers. Furthermore, potential signaling pathways that may be modulated by this compound are illustrated to provide a framework for mechanistic studies.

Data Presentation

Effective evaluation of an investigational compound requires rigorous and standardized data collection. The following tables provide a template for summarizing key quantitative data obtained during the study of this compound.

Table 1: Dose-Response Effect of this compound on Urinary Albumin-to-Creatinine Ratio (UACR) in a Rodent Model of Proteinuria

Treatment GroupDose (mg/kg)NBaseline UACR (mg/g) (Mean ± SD)Post-Treatment UACR (mg/g) (Mean ± SD)% Change from Baselinep-value vs. Vehicle
Vehicle Control010350 ± 45365 ± 52+4.3%-
This compound110348 ± 51295 ± 48-15.2%<0.05
This compound510355 ± 49210 ± 35-40.8%<0.01
This compound1010351 ± 53155 ± 29-55.8%<0.001
Positive Control (e.g., ACE Inhibitor)X10349 ± 47180 ± 31-48.4%<0.001

Table 2: Effect of this compound on Key Biomarkers of Renal Function and Injury

BiomarkerVehicle Control (Mean ± SD)This compound (10 mg/kg) (Mean ± SD)% Change from Vehiclep-value
Serum Creatinine (B1669602) (mg/dL)0.85 ± 0.120.79 ± 0.10-7.1%>0.05
Blood Urea Nitrogen (BUN) (mg/dL)45.2 ± 5.842.1 ± 6.1-6.9%>0.05
Urinary NGAL (ng/mL)150 ± 2595 ± 18-36.7%<0.01
Urinary KIM-1 (ng/mL)88 ± 1552 ± 11-40.9%<0.01
Glomerular Filtration Rate (GFR) (mL/min)1.2 ± 0.21.3 ± 0.3+8.3%>0.05

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of experimental findings. The following protocols provide a step-by-step guide for key experiments in the study of this compound.

Protocol 1: Induction of Proteinuria in a Rodent Model (Adriamycin-Induced Nephropathy)
  • Animal Model: Male BALB/c mice (8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction: A single intravenous injection of Adriamycin (Doxorubicin hydrochloride) at a dose of 10 mg/kg is administered via the tail vein.

  • Monitoring: Body weight and general health are monitored daily for the first week and weekly thereafter.

  • Proteinuria Development: Significant proteinuria is expected to develop within 2-4 weeks post-injection. Urine is collected at baseline and weekly to monitor the progression of proteinuria using metabolic cages.

Protocol 2: Administration of Investigational Compound this compound
  • Treatment Initiation: Once significant and stable proteinuria is established (e.g., UACR > 300 mg/g), animals are randomized into treatment groups.

  • Dosing Formulation: this compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: this compound is administered daily via oral gavage at the predetermined doses (e.g., 1, 5, and 10 mg/kg) for a period of 4-6 weeks.

  • Control Groups: A vehicle control group and a positive control group (e.g., an ACE inhibitor like enalapril) are included in the study design.

Protocol 3: Urine and Blood Sample Collection and Analysis
  • Urine Collection: 24-hour urine samples are collected from individual mice using metabolic cages at baseline and at the end of the treatment period.

  • Urine Analysis:

    • Urinary albumin is measured using a mouse albumin ELISA kit.

    • Urinary creatinine is measured using a colorimetric assay kit.

    • The Urinary Albumin-to-Creatinine Ratio (UACR) is calculated to normalize for variations in urine concentration.

  • Blood Collection: At the end of the study, blood is collected via cardiac puncture under anesthesia.

  • Blood Analysis:

    • Serum is separated by centrifugation.

    • Serum creatinine and Blood Urea Nitrogen (BUN) are measured to assess renal function.

Protocol 4: Histopathological Analysis of Kidney Tissue
  • Tissue Harvesting: Kidneys are harvested, weighed, and fixed in 10% neutral buffered formalin.

  • Tissue Processing: Fixed tissues are embedded in paraffin, and 4 µm sections are cut.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to assess glomerulosclerosis.

  • Microscopy: Stained sections are examined by a pathologist blinded to the treatment groups to evaluate glomerular and tubular injury.

Mandatory Visualizations

Diagrams are provided to illustrate key conceptual frameworks for the study of this compound.

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization baseline Baseline Sample Collection acclimatization->baseline induction Adriamycin Injection baseline->induction development Proteinuria Development (2-4 weeks) induction->development randomization Randomization development->randomization treatment Daily Dosing with this compound randomization->treatment monitoring Weekly Monitoring treatment->monitoring end_samples Final Sample Collection monitoring->end_samples biochemical Biochemical Analysis (Urine & Serum) end_samples->biochemical histology Histopathological Analysis end_samples->histology data Data Analysis & Interpretation biochemical->data histology->data signaling_pathway cluster_injury Glomerular Injury cluster_pathways Key Signaling Pathways cluster_effects Cellular Effects injury Initial Insult (e.g., Adriamycin) tgf TGF-β Signaling injury->tgf raas RAAS Activation injury->raas inflammation Inflammatory Pathways (NF-κB, TNF-α) injury->inflammation fibrosis Glomerulosclerosis & Interstitial Fibrosis tgf->fibrosis podocyte Podocyte Injury & Effacement raas->podocyte inflammation->podocyte proteinuria Proteinuria podocyte->proteinuria fibrosis->proteinuria r75317 This compound r75317->tgf r75317->raas r75317->inflammation

Application Notes and Protocols for R-75317 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-75317 is a novel, potent, and selective small molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. Constitutive activation of RET signaling through mutations or fusions is a key oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and other solid tumors. These application notes provide detailed protocols for in vitro and in vivo studies designed to evaluate the efficacy of this compound, offering a framework for preclinical assessment.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to function by binding to the ATP-binding pocket of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The canonical RET signaling pathway involves the activation of the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation. Inhibition of RET by this compound is expected to lead to the downregulation of these pathways, resulting in decreased tumor cell growth and survival.

RET_Signaling_Pathway cluster_membrane Cell Membrane Ligand GDNF family ligands GFR GFRα co-receptor Ligand->GFR binds RET RET Receptor Tyrosine Kinase GFR->RET activates RAS RAS RET->RAS PI3K PI3K RET->PI3K R75317 This compound R75317->RET inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: RET Signaling Pathway and the inhibitory action of this compound.

In Vitro Efficacy Studies

Cell Viability Assays

Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines harboring RET alterations.

Protocol: MTS Assay

  • Cell Seeding: Seed RET-driven cancer cell lines (e.g., LC-2/ad, TT) and RET-negative control cell lines (e.g., A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation:

Cell LineRET StatusThis compound IC50 (nM)
LC-2/adCCDC6-RET fusion[Insert Data]
TTRET C634W mutation[Insert Data]
A549RET wild-type[Insert Data]
Target Engagement and Pathway Modulation Assays

Objective: To confirm that this compound inhibits RET phosphorylation and downstream signaling.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat RET-driven cells with this compound at various concentrations for 2-4 hours, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

  • Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.

Data Presentation:

Treatmentp-RET / Total RETp-ERK / Total ERKp-AKT / Total AKT
Vehicle1.01.01.0
This compound (10 nM)[Insert Data][Insert Data][Insert Data]
This compound (100 nM)[Insert Data][Insert Data][Insert Data]

In Vivo Efficacy Studies

Xenograft Models

Objective: To evaluate the anti-tumor activity of this compound in a living organism.[1][2][3] The traditional path of drug development involves in vitro screening followed by validation of drug efficacy in cell line xenografts.[4]

Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Tumor Implantation: Subcutaneously implant RET-driven cancer cells (e.g., 5 x 10^6 LC-2/ad cells) into the flank of immunodeficient mice (e.g., nude mice).[3]

  • Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Administration: Administer this compound orally once daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight twice weekly.[3]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group.

InVivo_Workflow A Tumor Cell Implantation B Tumor Growth (150-200 mm³) A->B C Randomization B->C D Treatment (Vehicle or this compound) C->D E Monitoring (Tumor Volume & Body Weight) D->E F Endpoint Analysis (TGI, PD) E->F

Caption: In vivo xenograft study workflow.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle-[Insert Data]0
This compound10[Insert Data][Insert Data]
This compound30[Insert Data][Insert Data]
Pharmacodynamic (PD) Analysis

Objective: To assess the extent and duration of this compound target inhibition in vivo.

Protocol: Tumor Lysate Western Blot

  • Sample Collection: Collect tumor samples from a satellite group of mice at various time points after the final dose of this compound.

  • Tissue Processing: Homogenize the tumor tissue and prepare lysates.

  • Western Blot: Perform Western blot analysis on the tumor lysates as described in the in vitro protocol to assess the levels of p-RET and downstream signaling proteins.

Data Presentation:

Time Post-Dose (hours)p-RET / Total RET (Relative to Vehicle)
2[Insert Data]
8[Insert Data]
24[Insert Data]

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound. The described in vitro and in vivo experiments will enable researchers to determine the potency, mechanism of action, and anti-tumor efficacy of this novel RET inhibitor. The data generated from these studies will be crucial for the further development of this compound as a potential therapeutic agent for RET-driven cancers.

References

Application Notes and Protocols for Measuring Creatinine Clearance in R-75317 Treated Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the determination of creatinine (B1669602) clearance in rats, a key indicator of renal function, following treatment with the investigational compound R-75317. Measuring creatinine clearance is essential for assessing the potential nephrotoxic or nephroprotective effects of new chemical entities. This document outlines the necessary procedures for animal handling, sample collection, biochemical analysis, and data interpretation.

Core Principle

Creatinine, a metabolic byproduct of muscle creatine (B1669601) phosphate, is filtered by the glomeruli and excreted in the urine. Creatinine clearance (Ccr) provides an estimate of the glomerular filtration rate (GFR), a direct measure of kidney function. The clearance is calculated based on the creatinine concentration in serum and urine, and the urine flow rate.

Formula for Creatinine Clearance:

Ccr (mL/min) = (Ucr x V) / Pcr

Where:

  • Ucr = Urinary creatinine concentration (mg/dL)

  • V = Urine flow rate (mL/min)

  • Pcr = Plasma creatinine concentration (mg/dL)

Experimental Protocols

1. Animal Acclimation and Housing

  • Animal Model: Male Wistar rats (200-250 g) are recommended.

  • Acclimation: Upon arrival, animals should be allowed to acclimate for a minimum of one week to the facility conditions (22 ± 2°C, 12-hour light/dark cycle, standard chow and water ad libitum).

  • Housing: For the duration of the study, rats should be housed individually in metabolic cages to allow for accurate 24-hour urine collection.

2. Dosing with this compound

  • Dose Groups: Establish a minimum of four groups: a vehicle control group and three dose levels of this compound (low, medium, and high). The selection of dose levels should be based on prior toxicological or pharmacological studies.

  • Administration: this compound should be administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The vehicle used should be inert and administered to the control group.

  • Dosing Period: The duration of dosing will depend on the study objectives (e.g., acute, sub-chronic).

3. 24-Hour Urine Collection

  • Procedure: Place the rats in metabolic cages designed to separate urine and feces.[1][2][3] Ensure free access to food and water.

  • Collection Period: Urine is collected over a 24-hour period.[1]

  • Sample Handling: At the end of the collection period, the total volume of urine for each rat is recorded. A sample of the collected urine should be centrifuged to remove any particulate matter. The supernatant is then stored at -80°C until analysis.[4][5]

4. Blood Sample Collection

  • Timing: Blood samples should be collected at the end of the 24-hour urine collection period.

  • Anesthesia: Anesthesia is required for blood collection. A combination of ketamine and xylazine (B1663881) administered intraperitoneally is a common choice.[6][7][8] Isoflurane is also a suitable alternative.[9]

  • Collection Technique: Blood can be collected via several methods, including retro-orbital sinus, saphenous vein, or tail vein.[10][11][12][13][14] The choice of method may depend on the required blood volume and institutional guidelines.

  • Sample Processing: Blood should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma). The blood is then centrifuged to separate the plasma, which is subsequently stored at -80°C until creatinine analysis.[4][5]

5. Creatinine Assay

  • Method Selection: The enzymatic method for creatinine determination is recommended over the Jaffe (alkaline picrate) method for rodent samples, as the Jaffe method is known to overestimate creatinine levels due to non-specific chromogens.[15][16][17] Commercially available enzymatic creatinine assay kits are a reliable option.[4][5][18]

  • Procedure: Follow the manufacturer's protocol for the chosen enzymatic creatinine assay kit. This typically involves creating a standard curve and measuring the absorbance of the standards and samples.

  • Analysis: Determine the creatinine concentration in both the plasma (Pcr) and urine (Ucr) samples based on the standard curve.

6. Calculation of Creatinine Clearance

  • Urine Flow Rate (V): Calculate the urine flow rate in mL/min by dividing the total 24-hour urine volume (in mL) by 1440 (the number of minutes in 24 hours).

  • Creatinine Clearance (Ccr): Use the formula provided above to calculate the creatinine clearance for each animal.[19][20][21]

Data Presentation

Table 1: Effect of this compound on Renal Function Parameters in Rats

Treatment GroupDose (mg/kg)Plasma Creatinine (mg/dL)24-hr Urine Volume (mL)Urine Creatinine (mg/dL)Creatinine Clearance (mL/min)
Vehicle Control0Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low)XMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Mid)YMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High)ZMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Body Weight and Organ Weight Data

Treatment GroupDose (mg/kg)Initial Body Weight (g)Final Body Weight (g)Kidney Weight (g)Kidney-to-Body Weight Ratio (%)
Vehicle Control0Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low)XMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Mid)YMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High)ZMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Visualizations

experimental_workflow cluster_prep Preparation cluster_collection Sample Collection cluster_analysis Analysis cluster_data Data Interpretation acclimation Animal Acclimation (1 week) dosing This compound Dosing (Vehicle, Low, Mid, High) acclimation->dosing urine_collection 24-hr Urine Collection (Metabolic Cages) dosing->urine_collection blood_collection Blood Collection (Anesthesia) urine_collection->blood_collection sample_processing Plasma & Urine Processing & Storage blood_collection->sample_processing creatinine_assay Enzymatic Creatinine Assay sample_processing->creatinine_assay calculation Creatinine Clearance Calculation creatinine_assay->calculation statistics Statistical Analysis calculation->statistics

Caption: Experimental workflow for measuring creatinine clearance in rats.

signaling_pathway R75317 This compound Receptor Cell Surface Receptor R75317->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Transporters, Cytokines) TranscriptionFactor->GeneExpression Regulates RenalFunction Alteration in Renal Function GeneExpression->RenalFunction

Caption: Hypothetical signaling pathway of this compound affecting renal function.

References

Application of CRTH2 Antagonists in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44), is a key receptor in the type 2 inflammatory pathway.[1][2] It is primarily expressed on T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[2][3][4] The natural ligand for CRTH2 is prostaglandin (B15479496) D2 (PGD2), a major product of activated mast cells.[3][4] The PGD2-CRTH2 signaling axis plays a crucial role in the pathogenesis of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis by mediating chemotaxis, cytokine release, and cell activation.[3][4][5]

CRTH2 antagonists are small molecules that block the interaction of PGD2 with CRTH2, thereby inhibiting downstream signaling and attenuating the inflammatory response. These compounds are valuable research tools for investigating the role of the PGD2-CRTH2 pathway in various cellular processes and are under investigation as potential therapeutics for allergic diseases.

This document provides detailed application notes and protocols for the use of a representative CRTH2 antagonist in various cell culture experiments.

Signaling Pathway and Experimental Workflow

The binding of PGD2 to CRTH2, a Gi-coupled receptor, initiates a signaling cascade that leads to decreased intracellular cAMP levels and the activation of downstream pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which are critical for cell migration and activation.

CRTH2_Signaling_Pathway PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds R75317 CRTH2 Antagonist (e.g., R-75317) R75317->CRTH2 Blocks G_protein Gi Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K/Akt Pathway G_protein->PI3K Activates cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis PI3K->Chemotaxis Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) PI3K->Cytokine_Release Cell_Activation Cell Activation PI3K->Cell_Activation

CRTH2 Signaling Pathway

An experimental workflow to assess the efficacy of a CRTH2 antagonist typically involves isolating primary immune cells or using cell lines expressing CRTH2, followed by functional assays in the presence of a PGD2 agonist and varying concentrations of the antagonist.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Functional Assays cluster_analysis Data Analysis Cell_Isolation Isolate Primary Cells (e.g., Eosinophils, Th2 cells) or Culture CRTH2-expressing Cell Line Preincubation Pre-incubate cells with CRTH2 Antagonist Cell_Isolation->Preincubation Stimulation Stimulate with PGD2 or selective CRTH2 agonist Preincubation->Stimulation Chemotaxis Chemotaxis Assay Stimulation->Chemotaxis Calcium Calcium Mobilization Stimulation->Calcium Cytokine Cytokine Release Assay Stimulation->Cytokine Basophil Basophil Activation Test Stimulation->Basophil Analysis Measure cellular response and determine IC50 Chemotaxis->Analysis Calcium->Analysis Cytokine->Analysis Basophil->Analysis

General Experimental Workflow

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized CRTH2 antagonists. Researchers should generate their own dose-response curves to determine the potency of their specific antagonist.

Table 1: Representative Binding Affinities of CRTH2 Antagonists

CompoundSpeciesAssay TypeCell Line/TissueRadioligandIC50 / Ki (nM)
CAY10471HumanWhole Cell BindingRecombinant[3H]-PGD21.2
RamatrobanHumanMembrane BindingRecombinant[3H]-PGD28.1
TM30089MouseWhole Cell BindingmCRTH2-HEK[3H]-PGD20.7

Table 2: Representative Functional Inhibitory Activities of CRTH2 Antagonists

CompoundAssay TypeCell TypeStimulusIC50 (nM)
CAY10471Eosinophil ChemotaxisHuman EosinophilsPGD23.2
OC000459Eosinophil Shape ChangeHuman EosinophilsPGD25.0
FevipiprantILC2 Cytokine Release (IL-13)Human ILC2sPGD20.5
TM30089Inositol Phosphate AccumulationmCRTH2-HEKPGD20.07

Experimental Protocols

Eosinophil Chemotaxis Assay

This protocol measures the ability of a CRTH2 antagonist to inhibit the migration of eosinophils towards a PGD2 gradient.

Materials:

  • Human Eosinophils (isolated from peripheral blood)

  • CRTH2 Antagonist (e.g., this compound)

  • Prostaglandin D2 (PGD2)

  • Assay Medium: RPMI 1640 with 0.5% BSA

  • Transwell inserts (5 µm pore size for a 24-well plate)

  • Fluorescence plate reader

  • Cell lysis buffer with a fluorescent dye (e.g., CyQuant)

Procedure:

  • Cell Preparation: Isolate human eosinophils from peripheral blood of healthy donors using standard methods (e.g., negative selection with magnetic beads). Resuspend the cells in assay medium at a concentration of 2 x 10^6 cells/mL.

  • Compound Pre-incubation: In a separate plate, incubate the eosinophils with various concentrations of the CRTH2 antagonist for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of assay medium containing PGD2 (at its EC50 concentration, typically 10-100 nM) to the lower wells of a 24-well plate.

    • For the negative control, add assay medium without PGD2.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated eosinophil suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.

    • Add 60 µL of a cell lysis buffer containing a fluorescent dye to the lower wells and incubate as per the manufacturer's instructions.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of the negative control from all other readings.

    • Plot the percentage of inhibition of migration against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Basophil Activation Test (BAT)

This protocol uses flow cytometry to measure the inhibition of allergen- or PGD2-induced basophil activation by a CRTH2 antagonist.[6][7]

Materials:

  • Fresh human whole blood (heparinized)

  • CRTH2 Antagonist (e.g., this compound)

  • PGD2 or relevant allergen

  • Staining antibodies: anti-CD63-FITC, anti-CRTH2-PE, anti-CD203c-PE, anti-CD3-PC5 (to exclude T cells)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Blood Collection: Collect fresh peripheral blood from consenting donors into heparin-containing tubes.

  • Pre-incubation with Antagonist: Aliquot 100 µL of whole blood into flow cytometry tubes. Add various concentrations of the CRTH2 antagonist and incubate for 15 minutes at 37°C.

  • Stimulation: Add PGD2 (e.g., 100 nM) or the relevant allergen to the tubes and incubate for a further 15-30 minutes at 37°C. Include a negative control (buffer only) and a positive control (e.g., anti-FcεRI antibody).

  • Staining: Add the antibody cocktail (anti-CD63, anti-CRTH2, anti-CD203c, anti-CD3) to each tube and incubate for 20 minutes at room temperature in the dark.

  • Lysis: Add red blood cell lysis buffer according to the manufacturer's instructions and incubate for 10 minutes.

  • Washing and Acquisition: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in flow cytometry buffer. Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the basophil population (CRTH2+, CD3-).

    • Determine the percentage of activated basophils (CD63+ or CD203c high).

    • Calculate the percentage of inhibition of activation for each antagonist concentration.

    • Determine the IC50 value.

Th2 and ILC2 Cytokine Release Assay

This protocol measures the ability of a CRTH2 antagonist to inhibit PGD2-induced cytokine secretion from Th2 cells or ILC2s.

Materials:

  • Isolated human Th2 cells or ILC2s

  • CRTH2 Antagonist (e.g., this compound)

  • PGD2

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • ELISA or multiplex bead array kit for IL-4, IL-5, and IL-13

Procedure:

  • Cell Culture: Culture isolated Th2 cells or ILC2s in appropriate medium. For primary cells, appropriate stimulating cytokines (e.g., IL-2, IL-7, IL-33) may be required to maintain viability and function.

  • Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with various concentrations of the CRTH2 antagonist for 30-60 minutes.

  • Stimulation: Add PGD2 (e.g., 100 nM) to the wells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of IL-4, IL-5, and IL-13 in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each antagonist concentration.

    • Determine the IC50 value for the inhibition of each cytokine.

Conclusion

The protocols described in this document provide a framework for the in vitro characterization of CRTH2 antagonists. Researchers should optimize these protocols based on their specific experimental setup, cell types, and the properties of the antagonist being investigated. The use of these assays will aid in understanding the role of the CRTH2 pathway in various immune responses and in the development of novel therapeutics for allergic and inflammatory diseases.

References

Application Notes and Protocols for R-75317: A Tool for Investigating PAF Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The activation of PAFR triggers a cascade of intracellular signaling events, making it a crucial target for therapeutic intervention and a key area of research in cellular signaling.

R-75317 is a potent and selective antagonist of the PAF receptor. By competitively inhibiting the binding of PAF to its receptor, this compound serves as an invaluable tool for elucidating the intricate signaling pathways mediated by PAFR. These application notes provide a comprehensive overview of the use of this compound in investigating PAF receptor signaling, including detailed experimental protocols and representative data.

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor. It binds to the receptor's active site, thereby preventing the binding of the endogenous ligand, PAF. This blockade inhibits the downstream signaling cascades initiated by PAFR activation, including the activation of phospholipases, mobilization of intracellular calcium, and activation of mitogen-activated protein kinases (MAPKs).

Data Presentation

Due to the limited availability of publicly accessible quantitative data specifically for this compound, the following tables present representative data for well-characterized PAF receptor antagonists. These values can be used as a general reference for designing experiments with this compound and for comparison with experimentally determined values.

Table 1: Representative In Vitro Activity of PAF Receptor Antagonists

CompoundAssay TypeCell/Tissue SourceIC50 / Ki (nM)Reference Compound
This compound (Illustrative) [3H]-PAF Binding AssayHuman Platelet Membranes[To be determined experimentally]WEB-2086
WEB-2086[3H]-PAF Binding AssayHuman Platelet Membranes20 - 50-
Apafant[3H]-PAF Binding AssayHuman Platelets15 (KD)-
BN 52021[3H]-PAF Binding AssayRabbit Platelet Membranes~600 (Partial recovery)-
This compound (Illustrative) PAF-induced Platelet AggregationHuman Platelet-Rich Plasma[To be determined experimentally]Apafant
ApafantPAF-induced Platelet AggregationHuman Platelets170-
This compound (Illustrative) PAF-induced Calcium MobilizationHuman Neutrophils[To be determined experimentally]BN 50739
BN 50739PAF-induced Calcium MobilizationNG108-15 cells4.8-

Table 2: Representative In Vivo Activity of PAF Receptor Antagonists

CompoundAnimal ModelEndpointEffective Dose RangeReference Compound
This compound (Illustrative) PAF-induced hypotension in ratsInhibition of blood pressure decrease[To be determined experimentally]CV-6209
CV-6209PAF-induced hypotension in ratsInhibition of blood pressure decrease0.01 - 0.1 mg/kg (i.v.)-
This compound (Illustrative) LPS-induced endotoxic shock in miceIncreased survival rate[To be determined experimentally]WEB-2086
WEB-2086Endotoxin-induced lung dysfunction in sheepAttenuation of pulmonary hypertensionPretreatment-

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a PAF receptor antagonist.

PAF Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor using [3H]-PAF.

Materials:

  • Cell membranes expressing PAF receptor (e.g., from human platelets or a recombinant cell line)

  • [3H]-PAF (radioligand)

  • Unlabeled PAF (for determining non-specific binding)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound in Binding Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer (for total binding) or 50 µL of unlabeled PAF (1 µM final concentration, for non-specific binding) or 50 µL of this compound dilution.

    • 50 µL of [3H]-PAF (e.g., 1 nM final concentration).

    • 100 µL of cell membrane suspension (containing 20-50 µg of protein).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific [3H]-PAF binding against the concentration of this compound and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-PAF and Kd is its dissociation constant.

PAF-Induced Platelet Aggregation Assay

This protocol measures the ability of this compound to inhibit platelet aggregation induced by PAF.

Materials:

  • Freshly drawn human blood anticoagulated with sodium citrate.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • PAF

  • This compound

  • Saline solution

  • Platelet aggregometer

Procedure:

  • Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes. Prepare PPP by centrifuging the remaining blood at 2000 x g for 10 minutes.

  • Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL using PPP.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Place a cuvette with PRP in the aggregometer and allow it to stabilize for 2 minutes at 37°C with stirring.

  • Add a vehicle control or a specific concentration of this compound and incubate for 2-5 minutes.

  • Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 100 nM).

  • Record the change in light transmission for 5-10 minutes.

  • Repeat the procedure for a range of this compound concentrations to generate a dose-response curve and determine the IC50 value.

PAF-Induced Intracellular Calcium Mobilization Assay

This protocol assesses the ability of this compound to block the increase in intracellular calcium concentration ([Ca2+]i) induced by PAF.

Materials:

  • Cells expressing PAF receptors (e.g., human neutrophils, or a cell line like HL-60 or CHO-PAFR)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • PAF

  • This compound

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer

Procedure:

  • Culture the cells to an appropriate density in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Add 100 µL of HBSS to each well.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add various concentrations of this compound to the wells and incubate for 10-20 minutes.

  • Stimulate the cells by adding a specific concentration of PAF (e.g., EC80 concentration) and immediately record the change in fluorescence intensity over time.

  • Determine the peak fluorescence response for each well.

  • Calculate the percentage of inhibition of the PAF-induced calcium response by this compound and determine the IC50 value.

Visualizations

PAF Receptor Signaling Pathway

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR R75317 This compound R75317->PAFR Inhibits Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Inflammation, Aggregation, etc.) Ca_ER->Response MAPK MAPK Cascade PKC->MAPK MAPK->Response

Caption: PAF Receptor Signaling Cascade and Inhibition by this compound.

Experimental Workflow for PAF Receptor Antagonist Screening

Antagonist_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_tertiary In Vivo Validation Assay High-Throughput Receptor Binding Assay ([³H]-PAF) Identify Identify Initial Hits Assay->Identify Ca_Assay Calcium Mobilization Assay Identify->Ca_Assay Hits Agg_Assay Platelet Aggregation Assay Identify->Agg_Assay Hits Confirm Confirm Activity & Potency (IC₅₀) Ca_Assay->Confirm Agg_Assay->Confirm Animal_Model Animal Models of PAF-mediated Disease (e.g., Inflammation, Hypotension) Confirm->Animal_Model Lead Compounds Efficacy Evaluate In Vivo Efficacy (Dose-Response) Animal_Model->Efficacy

Caption: Workflow for Screening and Validation of PAF Receptor Antagonists.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PAF receptor signaling. The protocols and representative data provided in these application notes offer a framework for researchers to design and execute experiments aimed at characterizing the effects of this compound and other PAF receptor antagonists. By utilizing these methodologies, scientists can further unravel the complex roles of PAF in health and disease, paving the way for the development of novel therapeutics.

Troubleshooting & Optimization

R-75317 solubility and preparation for injection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R-75317

Disclaimer: Initial searches for the compound "this compound" did not yield specific public data regarding its solubility and preparation for injection. To fulfill the request for a comprehensive technical support guide, we have used Remdesivir (GS-5734) as a representative example of a poorly water-soluble investigational antiviral drug. The following data and protocols are specific to Remdesivir and should be used as a general guideline for handling similar compounds. Researchers must consult compound-specific literature and safety data sheets for their specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Remdesivir?

A1: Remdesivir is a crystalline solid that is poorly soluble in water.[1] Its aqueous solubility is pH-dependent.[1] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][2][3]

Q2: What is the recommended solvent for preparing a stock solution for in vitro assays?

A2: For in vitro assays, high-purity DMSO is commonly used to prepare concentrated stock solutions.[2][3][4]

Q3: How is Remdesivir prepared for intravenous (IV) injection in a clinical or research setting?

A3: Remdesivir for injection is typically supplied as a lyophilized powder that must be reconstituted and further diluted before IV administration.[5][6] The process involves reconstituting the powder with Sterile Water for Injection and then diluting the resulting solution in a 0.9% sodium chloride (saline) infusion bag.[7][8]

Q4: Can the reconstituted Remdesivir solution be stored?

A4: After reconstitution, the concentrated solution should be used promptly. If not used immediately, it can be stored for a limited time under specific temperature conditions. The total time from reconstitution to administration should not exceed 4 hours at room temperature or 24 hours if refrigerated (2°C to 8°C).[6]

Q5: Is Remdesivir compatible with other IV medications?

A5: The compatibility of Remdesivir with other IV solutions and medications is not well-established. It should not be administered simultaneously with any other medication through the same IV line.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lyophilized powder does not dissolve completely after adding sterile water. Insufficient mixing or settling time.Immediately after adding the sterile water, shake the vial for 30 seconds. Allow the vial to settle for 2 to 3 minutes. The resulting solution should be clear.[5][7]
The reconstituted solution is cloudy or contains particles. Incomplete dissolution or contamination.Do not administer. A properly reconstituted solution should be clear.[7] Discard the vial and prepare a new one.
A vacuum is not present when puncturing the vial for reconstitution. Loss of vial integrity.If a vacuum does not pull the Sterile Water for Injection into the vial, discard the vial as its sterility may be compromised.[5][6]
Precipitation is observed in the infusion bag after dilution. Incompatibility with the infusion solution or improper dilution.Ensure only 0.9% sodium chloride is used for dilution.[8] The prepared infusion solution should be visually inspected for particulate matter before administration.

Quantitative Data: Solubility of Remdesivir

SolventConcentrationTemperatureNotesCitation
Water0.339 mg/mLNot SpecifiedAqueous solubility is pH-dependent.[1][9]
DMSO100 mg/mL (165.95 mM)25°C-[2]
DMSO240 mg/mL (398.29 mM)Not SpecifiedSonication is recommended.[4]
Ethanol16 mg/mL (26.55 mM)25°C-[2]
Ethanol25 mg/mL (41.48 mM)25°C-[10]
Ethanol12.05 mg/mL (20 mM)Not Specified-[3]
MethanolCompletely SolubleNot Specified-[1]

Experimental Protocol: Preparation of Remdesivir for Injection

This protocol describes the reconstitution and dilution of lyophilized Remdesivir powder for intravenous infusion, based on common clinical and research practices.

Materials:

  • Vial of Remdesivir for injection (100 mg, lyophilized powder)

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP (100 mL or 250 mL infusion bag)

  • Sterile syringes (e.g., 20 mL)

  • Sterile needles (e.g., 21G)

  • Alcohol wipes

  • Personal Protective Equipment (gloves, lab coat)

Procedure:

  • Vial Preparation:

    • Remove the protective cap from the Remdesivir vial.

    • Wipe the rubber stopper with an alcohol wipe and allow it to air dry.

  • Reconstitution:

    • Using a sterile syringe, withdraw 19 mL of Sterile Water for Injection.

    • Aseptically inject the 19 mL of Sterile Water for Injection into the Remdesivir vial. The vacuum within the vial should draw the water in.[6][7]

    • Immediately shake the vial for 30 seconds until the powder is dissolved.

    • Allow the vial to sit for 2 to 3 minutes. The resulting solution should be clear.[5]

    • The final concentration of the reconstituted solution is 5 mg/mL.[7]

  • Dilution for Infusion:

    • From a 100 mL or 250 mL infusion bag of 0.9% Sodium Chloride, withdraw and discard a volume of saline equal to the volume of reconstituted Remdesivir solution that will be added.

    • Aseptically withdraw the required volume of the 5 mg/mL reconstituted Remdesivir solution from the vial. For a 100 mg dose, withdraw 20 mL.

    • Inject the withdrawn Remdesivir solution into the 0.9% Sodium Chloride infusion bag.

    • Gently invert the bag several times to ensure the solution is thoroughly mixed. Do not shake vigorously.

  • Administration:

    • The final diluted solution is administered by intravenous infusion over 30 to 120 minutes.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution start Start: Lyophilized Remdesivir (100 mg) reconstitute Add 19 mL Sterile Water for Injection start->reconstitute mix Shake 30s, Settle 2-3 min reconstitute->mix reconstituted_sol Reconstituted Solution (5 mg/mL) mix->reconstituted_sol add_remdesivir Add 20 mL Reconstituted Remdesivir Solution reconstituted_sol->add_remdesivir saline_bag 0.9% Saline Bag (100 or 250 mL) withdraw_saline Withdraw Equal Volume of Saline saline_bag->withdraw_saline withdraw_saline->add_remdesivir mix_bag Gently Invert Bag add_remdesivir->mix_bag final_solution Final Infusion Solution mix_bag->final_solution administer Administer via IV Infusion (30-120 min) final_solution->administer

References

Technical Support Center: Optimizing Telmisartan Dosage for Maximum Renal Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Telmisartan (B1682998) for renal protection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Telmisartan provides renal protection?

A1: Telmisartan is an Angiotensin II Receptor Blocker (ARB).[1] It provides renoprotective benefits by reducing intraglomerular pressure and proteinuria, which helps slow the progression of Chronic Kidney Disease (CKD) independently of its blood-pressure-lowering effects.[2] Telmisartan selectively blocks the Angiotensin II Type 1 (AT1) receptor, which mediates the harmful effects of angiotensin II on the kidneys.[1] Additionally, it has a unique dual mechanism of action, as it also partially activates the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ), which may contribute to insulin (B600854) sensitization and anti-inflammatory effects in the kidney.[1][3]

Q2: What is the recommended starting dose of Telmisartan for renal protection?

A2: The typical starting dose of Telmisartan for hypertension is 40 mg once daily.[2][4][5] This dose can be titrated up to 80 mg once daily to achieve maximum renoprotective effects, as tolerated by the patient.[2] For cardiovascular risk reduction, the recommended dose is 80 mg once daily.[4][5][6]

Q3: Is dose adjustment required for patients with pre-existing renal impairment?

A3: For patients with mild to moderate renal impairment (eGFR 30-60 mL/min/1.73m²), no initial dose adjustment is required.[7] In cases of severe renal impairment (eGFR <30 mL/min/1.73m²), it is advised to use Telmisartan with caution, starting with lower doses and titrating slowly.[7]

Q4: How does the efficacy of Telmisartan compare to other ARBs or ACE inhibitors?

A4: Studies have shown that Telmisartan is superior to Losartan (B1675146) in reducing proteinuria in hypertensive patients with diabetic nephropathy, despite similar reductions in blood pressure.[8] When compared to the ACE inhibitor Enalapril (B1671234), some studies suggest Telmisartan is not inferior in providing long-term renal protection, while others indicate Enalapril may be more efficacious in reducing microalbuminuria.[9]

Troubleshooting Guide

Q1: My subject's serum creatinine (B1669602) levels have increased by more than 30% after initiating Telmisartan. What should I do?

A1: An increase in serum creatinine of more than 30% within four weeks of starting or increasing the dose of Telmisartan may indicate a significant decrease in renal function.[2] It is recommended to consider discontinuing the treatment and re-evaluating the subject's renal status.[2] Always ensure to monitor serum creatinine and potassium levels within 2-4 weeks of initiation or dose adjustment.[2]

Q2: The subject is experiencing dizziness and hypotension. How can this be managed?

A2: Dizziness and lightheadedness are potential side effects of Telmisartan, especially when initiating therapy or increasing the dose.[10] These symptoms may be more pronounced in volume-depleted individuals.[11] Ensure the subject is adequately hydrated. If symptoms persist, a dose reduction may be necessary. For patients on dialysis, blood pressure should be closely monitored for orthostatic hypotension.[5][7]

Q3: Hyperkalemia has been observed in my experimental model. What are the next steps?

A3: Telmisartan can increase serum potassium levels, a risk that is heightened in individuals with kidney problems or those taking other medications that raise potassium.[10][12] Regular monitoring of serum potassium is essential.[2][13] If hyperkalemia develops, consider reducing the dose of Telmisartan or discontinuing any concomitant potassium-sparing diuretics before stopping Telmisartan.[7]

Q4: The desired reduction in proteinuria is not being achieved at the current dosage. What is the recommended course of action?

A4: The renoprotective effect of Telmisartan, particularly the reduction of proteinuria, is dose-dependent.[2][14] If the target reduction is not met, and the medication is well-tolerated, consider titrating the dose upwards, not to exceed 80 mg once daily.[2][4] Allow at least four weeks to observe the maximal effect of a dose adjustment.[4][5]

Data Presentation

Table 1: Recommended Dosage and Titration of Telmisartan for Renal Protection

IndicationStarting DoseTitration ScheduleMaximum Recommended Dose
Hypertension with CKD40 mg once daily[2][4]Titrate to 80 mg once daily as tolerated.[2]80 mg once daily[4]
Diabetic Nephropathy40 mg to 80 mg once daily[6]Dose-dependent effects observed.[14]80 mg once daily[14]
Cardiovascular Risk Reduction80 mg once daily[4][5]Not applicable80 mg once daily[4][5]

Table 2: Key Efficacy Data for Telmisartan in Renal Protection

Study PopulationTreatmentPrimary OutcomeResult
Hypertensive patients with diabetic nephropathyTelmisartan vs. LosartanReduction in urinary albumin to creatinine ratioTelmisartan was significantly more effective than Losartan.[8]
Type 2 diabetes with microalbuminuriaTelmisartan (40mg & 80mg) vs. PlaceboTransition to overt nephropathyBoth doses of Telmisartan significantly lowered transition rates compared to placebo.[14]
Patients with Chronic Kidney DiseaseTelmisartan (40mg)Reduction in proteinuriaSignificant reduction in 24-hour urinary protein.[15]

Table 3: Monitoring Parameters for Subjects on Telmisartan

ParameterBaseline AssessmentFollow-up MonitoringFrequency
Serum CreatinineYes[13][16]Check for changes, especially after initiation or dose increase.[2]Within 2-4 weeks of initiation/dose change, then periodically.[2][7]
Serum PotassiumYes[13][16]Monitor for hyperkalemia.[2][12]Within 2-4 weeks of initiation/dose change, then periodically.[2][7]
Blood PressureYes[2]Assess response to treatment.[4]Within 2-4 weeks of initiation/dose change.[2][4]

Experimental Protocols

Protocol: The INNOVATION Study (Incipient to Overt: Angiotensin II Blocker, Telmisartan, Investigation on Type 2 Diabetic Nephropathy)

  • Objective : To evaluate the efficacy of Telmisartan in preventing the transition from microalbuminuria to overt nephropathy in Japanese patients with type 2 diabetes.[14]

  • Study Design : A randomized, multicenter, double-blind, placebo-controlled trial.[14]

  • Participants : 527 patients aged 30 to 74 years with type 2 diabetes, a urinary albumin-to-creatinine ratio (UACR) of 100–300 mg/g, and serum creatinine <1.5 mg/dl (men) or <1.3 mg/dl (women).[14]

  • Intervention :

    • Patients were randomized to receive Telmisartan 40 mg, Telmisartan 80 mg, or a placebo.

    • The starting dose was 20 mg, titrated to 40 mg after 2 weeks.

    • The 80 mg group was further titrated after another 2 weeks.[14]

  • Primary Endpoint : The rate of transition from incipient to overt nephropathy, defined as a UACR >300 mg/g and an increase of ≥30% from baseline at two consecutive 4-week visits.[14]

  • Secondary Endpoint : Remission to normoalbuminuria (UACR <30 mg/g).[14]

  • Duration : Minimum treatment period of 1 year for each patient.[14]

  • Data Analysis : The Kaplan-Meier method was used to determine transition rates, with the log-rank test for pairwise comparisons.[14]

Mandatory Visualizations

Telmisartan_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_AT1R AT1 Receptor Effects cluster_PPAR PPAR-γ Pathway cluster_Outcome Renal Protection Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation Fibrosis Fibrosis AT1R->Fibrosis Reduced_Proteinuria Reduced Proteinuria Slowed_CKD_Progression Slowed CKD Progression Telmisartan Telmisartan Telmisartan->AT1R Blocks PPARg PPAR-γ Telmisartan->PPARg Partially Activates Insulin_Sensitization Insulin Sensitization PPARg->Insulin_Sensitization Anti_Inflammatory Anti-inflammatory Effects PPARg->Anti_Inflammatory

Caption: Dual mechanism of Telmisartan for renal protection.

Experimental_Workflow cluster_treatment Treatment Arms start Subject Recruitment (e.g., Type 2 Diabetes with Microalbuminuria) baseline Baseline Assessment - UACR - Serum Creatinine/eGFR - Serum K+ - Blood Pressure start->baseline randomization Randomization baseline->randomization telmisartan Telmisartan Group (e.g., 40-80 mg/day) randomization->telmisartan control Control Group (Placebo or Active Comparator) randomization->control monitoring Follow-up & Monitoring (e.g., monthly for 3 months, then every 3 months) telmisartan->monitoring control->monitoring endpoint Primary Endpoint Assessment (e.g., Change in UACR or Transition to Overt Nephropathy) monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for a clinical trial assessing Telmisartan.

References

Technical Support Center: R-75317 (Hypothetical Kinase Inhibitor) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "R-75317" is a hypothetical small molecule kinase inhibitor used here for illustrative purposes. The information provided is based on common challenges and methodologies associated with the preclinical development of kinase inhibitors targeting oncogenic signaling pathways.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges encountered during in vivo animal studies with novel kinase inhibitors.

Frequently Asked Questions (FAQs)

I. Formulation and Pharmacokinetics

Question: We are observing high inter-animal variability in the plasma exposure of this compound following oral administration. What are the potential causes and solutions?

Answer: High pharmacokinetic variability is a frequent challenge with orally administered small molecule kinase inhibitors, which often exhibit poor aqueous solubility.[1][2]

  • Potential Causes:

    • Poor Solubility & Dissolution: The compound may not be fully dissolving in the gastrointestinal tract, leading to inconsistent absorption. Most kinase inhibitors are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, indicating low solubility.[3][4]

    • Suboptimal Formulation: The dosing vehicle may be inadequate, leading to drug precipitation or non-uniform suspension.

    • Food Effects: The amount of food in the animal's stomach can significantly alter gastrointestinal pH and transit time, impacting drug absorption.

    • Metabolic Differences: Minor differences in metabolic enzyme activity (e.g., Cytochrome P450s) among animals can lead to variations in drug clearance.[2][5]

  • Troubleshooting & Optimization:

    • Formulation Refinement: Experiment with solubility-enhancing excipients such as cyclodextrins, surfactants (e.g., Tween® 80), or co-solvents (e.g., PEG400). Developing an amorphous solid dispersion or reducing particle size through micronization can also improve dissolution.[1]

    • Vehicle Optimization: Ensure the drug remains stable and uniformly suspended in the vehicle. Conduct stability studies of the formulation.

    • Standardize Feeding: Fast animals overnight before dosing to reduce variability from food effects. Ensure consistent access to food and water post-dosing across all study groups.

    • Consider Alternative Routes: If oral variability cannot be controlled, consider intravenous (IV) administration for initial studies to understand the compound's intrinsic pharmacokinetic properties without the complication of absorption.

II. Efficacy and Pharmacodynamics

Question: Our in vitro data for this compound showed potent cancer cell killing, but we are not observing significant anti-tumor efficacy in our mouse xenograft model. What could be the issue?

Answer: A disconnect between in vitro potency and in vivo efficacy is a common hurdle in drug development.[1] The cause often lies in suboptimal drug exposure at the tumor site or a mismatch between the drug's properties and the biological system.

  • Potential Causes:

    • Inadequate Tumor Exposure: The concentration of this compound in the tumor tissue may not be reaching or sustaining the levels required for target inhibition. This is a common Pharmacokinetic/Pharmacodynamic (PK/PD) mismatch.[1]

    • Poor Blood-Brain Barrier Penetration: If targeting brain tumors, the compound may be actively removed from the central nervous system by efflux transporters like P-glycoprotein (P-gp).[6]

    • Rapid Metabolism: The compound may be cleared too quickly in vivo to have a sustained effect.

    • Tumor Model Issues: The xenograft model itself may have issues, such as inconsistent tumor growth or poor vascularization affecting drug delivery.[1]

    • Drug Resistance: The tumor cells may have intrinsic or may have acquired resistance mechanisms not present in the in vitro setting.[7][8][9]

  • Troubleshooting & Optimization:

    • Conduct PK/PD Studies: A critical step is to measure the concentration of this compound in both plasma and tumor tissue over time. Correlate these concentrations with the inhibition of a target biomarker (e.g., phosphorylation of a downstream substrate) in the tumor. This will establish an exposure-response relationship.

    • Dose Escalation Study: Perform a dose-ranging study to determine if higher, tolerable doses can achieve the necessary tumor exposure and efficacy.

    • Refine Dosing Schedule: Based on PK/PD data, a more frequent dosing schedule may be required to maintain target inhibition.

    • Evaluate Tumor Model: Ensure the cell line used for xenografts is healthy, within a low passage number, and tested for pathogens. Monitor tumor growth rates to ensure consistency before randomizing animals into treatment groups.[1]

III. Toxicology and Safety

Question: We are observing significant weight loss and lethargy in our animal studies at doses we predicted would be safe. How should we investigate this unexpected toxicity?

Answer: Unexpected toxicity is a serious concern. Kinase inhibitors are known to cause a range of adverse effects due to both on-target and off-target activities.[10][11] A systematic investigation is required to determine the cause.

  • Potential Causes:

    • Off-Target Kinase Inhibition: this compound may be inhibiting kinases other than the intended target that are critical for normal physiological functions.[12][13][14][15] Cardiovascular toxicity is a particularly common and serious off-target effect for this drug class.[16][17][18]

    • On-Target Toxicity: The intended kinase target may also play a vital role in healthy tissues, and its inhibition leads to the observed toxicity.

    • Vehicle Toxicity: The formulation vehicle itself could be contributing to the adverse effects.[1]

    • Species-Specific Metabolism: The compound may be metabolized into a toxic byproduct in the animal model that was not generated in in vitro metabolic studies.[1]

  • Troubleshooting & Optimization:

    • Conduct a Maximum Tolerated Dose (MTD) Study: Systematically evaluate a range of doses to precisely identify the highest dose that does not cause dose-limiting toxicities.[1] This is a cornerstone of preclinical safety assessment.

    • Include a Vehicle-Only Control Group: This is essential to rule out any toxicity caused by the dosing vehicle.[1]

    • Comprehensive Clinical Observations: Record detailed clinical signs daily (e.g., changes in posture, activity, fur texture) in addition to body weight.

    • Histopathology and Clinical Pathology: At the end of the study, conduct a full necropsy with histopathological examination of major organs. Analyze blood samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function, as well as complete blood counts.

    • Kinase Selectivity Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets that could explain the observed toxicities.

Quantitative Data Summary

The following tables present hypothetical data from a 14-day dose-range finding study in mice to illustrate typical data collected for a novel kinase inhibitor like this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Dose Group (mg/kg, Oral)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*h/mL)
10 (Vehicle: 0.5% HPMC)250 ± 852.01,500 ± 450
30 (Vehicle: 0.5% HPMC)950 ± 3102.06,200 ± 1,800
100 (Vehicle: 0.5% HPMC)2,800 ± 9504.025,000 ± 8,100

Data are presented as Mean ± Standard Deviation. Note the increasing standard deviation at higher doses, indicating potential absorption variability.

Table 2: Hypothetical Toxicity Findings for this compound in Mice after 14-Day Dosing

Dose Group (mg/kg, Oral)Mean Body Weight Change (%)Key Clinical SignsKey Histopathology Findings
Vehicle Control+5.2%None observedNo significant findings
10+3.1%None observedNo significant findings
30-4.5%Mild lethargyMinimal hepatocellular vacuolation
100-15.8% (Dose-limiting)Significant lethargy, ruffled furModerate hepatocellular necrosis, mild thymic atrophy

Experimental Protocols

Protocol 1: Mouse Xenograft Efficacy Study

  • Cell Culture: Culture human cancer cells (e.g., A549) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Ensure cells are within a low passage number (<10) and have >95% viability.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Dosing: Prepare this compound in the selected vehicle (e.g., 0.5% HPMC, 0.1% Tween® 80 in water). Administer the compound or vehicle control orally (p.o.) via gavage once daily (QD) at the specified doses.

  • Efficacy Readouts: Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size (e.g., 2000 mm³), exhibit signs of ulceration, or if body weight loss exceeds 20%. Tumors are excised and weighed at the end of the study.

Protocol 2: In Vivo Pharmacodynamic (Target Inhibition) Assay

  • Study Design: Use tumor-bearing mice (as described above). Administer a single oral dose of this compound or vehicle.

  • Sample Collection: At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a cohort of mice (n=3-4 per time point).

  • Tissue Harvesting: Immediately collect blood (for PK analysis) and excise the tumor. Flash-freeze the tumor tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Quantify total protein concentration using a BCA assay. Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated form of a key downstream target (e.g., p-AKT, p-ERK) and the total protein for that target. Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software. The ratio of phosphorylated to total protein, normalized to the vehicle control, indicates the degree of target inhibition.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation R75317 This compound (Hypothetical Inhibitor) R75317->RAF

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the RAF kinase.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Daily Dosing with This compound or Vehicle C->D E Monitor Body Weight & Tumor Volume D->E F Endpoint Reached (e.g., Day 21) E->F E->F Check Endpoints G Tissue Collection (Tumor, Plasma) F->G H Efficacy Analysis (Tumor Growth Inhibition) G->H I PK/PD Analysis G->I

Caption: Standard workflow for a preclinical xenograft efficacy study.

Troubleshooting_Logic Start Poor In Vivo Efficacy Observed CheckExposure Was drug exposure in tumor sufficient? Start->CheckExposure CheckTarget Was the target inhibited in the tumor? CheckExposure->CheckTarget Yes OptimizeFormulation Action: Optimize formulation or increase dose. CheckExposure->OptimizeFormulation No CheckModel Is the tumor model validated and robust? CheckTarget->CheckModel Yes IncreaseDose Action: Increase dose or change dosing schedule. CheckTarget->IncreaseDose No RevalidateModel Action: Re-validate cell line and tumor model. CheckModel->RevalidateModel No Resistance Conclusion: Potential intrinsic resistance. CheckModel->Resistance Yes

Caption: Troubleshooting decision tree for poor in vivo efficacy of a kinase inhibitor.

References

Improving the efficacy of R-75317 treatment in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel TLR7/9 inhibitor, R-75317, in in vivo experiments. Our goal is to help you improve the efficacy of your this compound treatment protocols and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). It is designed to accumulate in the acidic intracellular compartments where TLR7 and TLR9 reside. By binding to nucleic acid ligands, this compound prevents their interaction with the receptors, thereby inhibiting downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. This mechanism is crucial in the context of autoimmune diseases where the sensing of self-nucleic acids by these receptors is a key pathological driver.

Q2: In what preclinical models has this compound shown efficacy?

This compound has been evaluated in spontaneous mouse models of lupus. In these models, chronic administration of compounds with a similar mechanism of action has been shown to slow the development of circulating antinuclear antibodies and have a modest effect on anti-double-stranded DNA (anti-dsDNA) titers.

Q3: What is the recommended vehicle for in vivo administration of this compound?

For in vivo studies, this compound can be formulated in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in sterile water. It is critical to ensure the compound is fully solubilized or forms a homogenous suspension before administration. Sonication may be required to achieve a uniform suspension. Always prepare the formulation fresh before each use.

Q4: How should I determine the optimal dose and frequency of this compound for my study?

Dose-response studies are essential to determine the optimal dose of this compound for your specific animal model and disease phenotype. We recommend starting with a dose range guided by any available preclinical data for similar compounds and assessing both efficacy and potential toxicity. A typical starting point could be a daily oral gavage administration. Monitoring key pharmacodynamic markers, such as the inhibition of CpG-induced cytokine production, can help in dose selection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of In Vivo Efficacy Inadequate Drug Exposure: The dose may be too low, or the dosing frequency may be insufficient to maintain therapeutic concentrations.Conduct a pilot dose-escalation study. Measure plasma and tissue concentrations of this compound to perform pharmacokinetic (PK) analysis. Correlate exposure levels with pharmacodynamic (PD) markers.
Poor Bioavailability: The formulation may not be optimal for absorption.Test different formulation vehicles. For example, consider the addition of a surfactant like Tween 80 to improve solubility. Compare different routes of administration (e.g., oral gavage vs. intraperitoneal injection).
Advanced Disease State: Treatment may have been initiated too late in the disease progression to observe a significant effect.Initiate treatment at an earlier stage of the disease in your animal model. Consider a prophylactic treatment regimen to assess the ability of this compound to prevent disease onset.
Variable Results Between Animals Inconsistent Dosing: Inaccurate administration of the compound can lead to variability.Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage). Use calibrated equipment for dosing. For suspensions, ensure the mixture is homogenous before drawing each dose.
Biological Variability: The animal model itself may have inherent variability in disease progression.Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups.
Observed Toxicity or Adverse Events Off-Target Effects: The compound may be interacting with other biological targets.Perform a comprehensive safety pharmacology and toxicology assessment. Reduce the dose or dosing frequency.
Vehicle-Related Toxicity: The formulation vehicle may be causing adverse effects.Include a vehicle-only control group in your study to differentiate between compound- and vehicle-related effects.

Quantitative Data Summary

The following table summarizes hypothetical data from a 12-week in vivo study in a lupus-prone mouse model, demonstrating the potential efficacy of this compound.

Treatment Group Dose (mg/kg, daily) Mean Anti-dsDNA Titer (AU/mL ± SD) Proteinuria Score (0-4 ± SD) Spleen Weight (mg ± SD)
Vehicle Control01580 ± 3503.5 ± 0.8250 ± 45
This compound101150 ± 2802.8 ± 0.6210 ± 30
This compound30750 ± 1901.9 ± 0.5160 ± 25
This compound100480 ± 1501.2 ± 0.4120 ± 20

This is example data and should not be considered as actual experimental results.

Experimental Protocols

Protocol: Evaluation of this compound in a Spontaneous Mouse Lupus Model

  • Animal Model: Female NZB/W F1 mice, aged 16 weeks at the start of the study.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (n=10-15 per group):

    • Group 1: Vehicle control (0.5% methylcellulose)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (30 mg/kg)

    • Group 4: this compound (100 mg/kg)

  • Formulation Preparation: Prepare this compound in 0.5% methylcellulose in sterile water. Use a sonicator to ensure a homogenous suspension. Prepare fresh daily.

  • Administration: Administer the assigned treatment daily via oral gavage for 12 consecutive weeks.

  • Monitoring:

    • Monitor body weight and general health weekly.

    • Collect blood samples via tail vein every 4 weeks to measure anti-dsDNA antibody titers by ELISA.

    • Measure proteinuria weekly using urinary dipsticks.

  • Endpoint Analysis: At the end of the 12-week treatment period, euthanize the mice and collect spleens for weight measurement and histological analysis. Collect terminal blood samples for comprehensive serological analysis.

Visualizations

TLR7_9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 TLR9 TLR9 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKK Complex TRAF6->IKK_complex TBK1 TBK1 TRAF3->TBK1 NF_kB NF-κB IKK_complex->NF_kB IRF7 IRF7 TBK1->IRF7 Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Type I IFN) NF_kB->Gene_Expression IRF7->Gene_Expression ssRNA ssRNA ssRNA->TLR7 CpG_DNA CpG DNA CpG_DNA->TLR9 R_75317 This compound R_75317->ssRNA Inhibits R_75317->CpG_DNA Inhibits

Caption: this compound inhibits TLR7 and TLR9 signaling pathways.

Experimental_Workflow start Start: Lupus-prone mice (16 weeks old) acclimatize Acclimatization (1 week) start->acclimatize randomize Randomization into treatment groups acclimatize->randomize treatment Daily oral gavage for 12 weeks (Vehicle or this compound) randomize->treatment monitoring Weekly monitoring: - Body weight - Proteinuria treatment->monitoring blood_collection Bi-weekly blood collection: - Anti-dsDNA titers treatment->blood_collection endpoint Endpoint (28 weeks old) treatment->endpoint analysis Terminal analysis: - Spleen weight - Histology - Serology endpoint->analysis

Caption: Experimental workflow for in vivo efficacy testing.

Troubleshooting unexpected results with R-75317

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "R-75317" could not be definitively identified from available public information. It is presumed to be a typographical error. This technical support guide has been created for RX-3117 , a novel cytidine (B196190) analog with a similar designation, based on published research data.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RX-3117.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RX-3117?

RX-3117 is an orally available small molecule cytidine analog.[1][2] Its anti-cancer activity is initiated by its uptake into cells via the human equilibrative nucleoside transporter 1 (hENT1).[3][4] Inside the cell, it is selectively activated by the enzyme uridine-cytidine kinase 2 (UCK2), which is predominantly expressed in tumor cells, to its monophosphate form.[1][4] This is subsequently phosphorylated to its active diphosphate (B83284) and triphosphate forms.[2] The active metabolites of RX-3117 exert their cytotoxic effects through a dual mechanism: incorporation into both RNA and DNA, leading to inhibition of synthesis, and the inhibition of DNA methyltransferase 1 (DNMT1).[1][2][5] This leads to cell cycle arrest and apoptosis.[2]

Q2: Why is RX-3117 effective in gemcitabine-resistant cancers?

The efficacy of RX-3117 in gemcitabine-resistant models stems from its distinct metabolic activation pathway.[3][6] Gemcitabine (B846) requires phosphorylation by deoxycytidine kinase (dCK) for its activation.[4] In contrast, RX-3117 is activated by uridine-cytidine kinase 2 (UCK2).[4][7] Therefore, cancer cells that have developed resistance to gemcitabine due to reduced dCK activity may retain their sensitivity to RX-3117.[6] Additionally, RX-3117 is a poor substrate for cytidine deaminase, an enzyme that inactivates gemcitabine.[3][8]

Q3: What is the expected cellular localization of RX-3117's effects?

Following transport into the cell, RX-3117 is metabolized in the cytoplasm and exerts its primary effects within the nucleus. Its incorporation into newly synthesized RNA and DNA, as well as its inhibition of DNMT1, are all nuclear events that disrupt normal cellular processes and lead to cell death.

Troubleshooting Unexpected Results

Q1: My cancer cell line, which was expected to be sensitive, is showing resistance to RX-3117. What are the potential causes?

Several factors could contribute to unexpected resistance:

  • Low UCK2 Expression: Since UCK2 is essential for the activation of RX-3117, low or absent expression of this enzyme in your cell line will lead to a lack of cytotoxic activity.[4][7] It is advisable to perform a baseline assessment of UCK2 mRNA or protein levels in your cells.

  • Reduced Nucleotide Accumulation: Resistance can develop through a significant reduction in the accumulation of the active RX-3117 nucleotides within the cell.[5] This could be due to impaired uptake or other undiscovered resistance mechanisms.[5]

  • Cell Cycle Status: As a nucleoside analog, the efficacy of RX-3117 can be cell cycle-dependent.[5] Cells that are not actively proliferating may be less sensitive to its effects. Ensure that your cells are in a logarithmic growth phase during the experiment.

Q2: I am observing high variability in my IC50 values for RX-3117 across different experiments. What could be the reason?

High variability in IC50 values can arise from several experimental factors:

  • Inconsistent Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well, as variations in cell density can affect the apparent IC50 value.

  • Differences in Treatment Duration: The duration of exposure to RX-3117 will influence its cytotoxic effect. Standardize the treatment time across all experiments. A common duration used in studies is 72 hours.[9]

  • Reagent Stability: Ensure that the stock solution of RX-3117 is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.

Q3: The observed level of apoptosis is lower than expected. How can I troubleshoot this?

  • Suboptimal Concentration: The concentration of RX-3117 may not be sufficient to induce a robust apoptotic response. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Timing of Apoptosis Assay: The peak of apoptosis may occur at a different time point than you are measuring. A time-course experiment is recommended to identify the optimal time to assess apoptosis after RX-3117 treatment.

  • Cell Line Specific Mechanisms: Some cell lines may be more prone to cell cycle arrest than apoptosis in response to RX-3117 treatment.[5] Consider analyzing cell cycle distribution in parallel with apoptosis assays.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of RX-3117 in various human cancer cell lines after a 72-hour incubation period.[9]

Cell LineCancer TypeIC50 (µM)
HCT-116Colon0.39
MDA-MB-231Breast0.18
PANC-1Pancreatic0.62
Caki-1Renal0.84
MCF7Breast0.34
A549Lung0.34
MKN45Gastric0.50
U251Glioblastoma0.83

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 of RX-3117 in adherent cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of RX-3117 in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of RX-3117. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, or until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway of RX-3117

RX3117_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RX3117_ext RX-3117 hENT1 hENT1 RX3117_ext->hENT1 Uptake RX3117_int RX-3117 hENT1->RX3117_int UCK2 UCK2 RX3117_int->UCK2 Phosphorylation RX3117_MP RX-3117-MP UCK2->RX3117_MP RX3117_TP Active Metabolites (RX-3117-TP) RX3117_MP->RX3117_TP Further Phosphorylation RNA_Synth RNA Synthesis RX3117_TP->RNA_Synth Incorporation & Inhibition DNA_Synth DNA Synthesis RX3117_TP->DNA_Synth Incorporation & Inhibition DNMT1 DNMT1 RX3117_TP->DNMT1 Inhibition Apoptosis Apoptosis RNA_Synth->Apoptosis DNA_Synth->Apoptosis DNMT1->Apoptosis

Caption: Mechanism of action of RX-3117 in cancer cells.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of RX-3117 incubate_24h->prepare_dilutions treat_cells Treat cells with RX-3117 dilutions prepare_dilutions->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate for 3-4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of RX-3117.

References

Technical Support Center: R-75317 Administration in Chronic Kidney Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using R-75317 in experimental models of chronic kidney disease (CKD).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is an investigational small molecule inhibitor of the TNF-α signaling pathway. By blocking this pathway, this compound aims to reduce inflammation and fibrosis, which are key drivers of chronic kidney disease progression.[1]

2. Which animal models of CKD are suitable for testing this compound?

This compound can be evaluated in various CKD models. The choice of model depends on the specific research question. Common models include:

  • Surgical Models: 5/6 nephrectomy (subtotal nephrectomy) induces progressive glomerulosclerosis and tubulointerstitial fibrosis.[2]

  • Toxin-Induced Models: Adenine-induced CKD causes tubulointerstitial inflammation and fibrosis.[3][4] Adriamycin-induced nephropathy leads to glomerular damage and proteinuria.[3]

  • Genetic Models: Spontaneously hypertensive rats (SHR) can be used to model hypertensive nephropathy.[3]

3. What is the standard route of administration for this compound in animal models?

The recommended route of administration for this compound is oral gavage. However, intraperitoneal (IP) injection can also be used depending on the experimental design and the formulation of the compound.

4. How should this compound be prepared for administration?

For oral gavage, this compound should be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. For intraperitoneal injection, it should be dissolved in a solution of DMSO and saline. It is crucial to ensure the compound is fully dissolved or evenly suspended before administration.

Troubleshooting Guides

Issue 1: High mortality rate in the experimental group treated with this compound.

  • Question: We are observing a high mortality rate in our CKD model animals receiving this compound. What could be the cause?

  • Answer: High mortality could be due to drug toxicity, which is exacerbated in the context of renal impairment. Since this compound is cleared by the kidneys, reduced renal function in CKD models can lead to drug accumulation.[5] It is essential to adjust the dosage based on the severity of CKD. We recommend starting with a lower dose and titrating up based on tolerability and efficacy. Also, consider the overall health of the animals, as CKD models can be fragile.

Issue 2: High variability in experimental results.

  • Question: There is significant variability in kidney function parameters (e.g., serum creatinine (B1669602), BUN) within the same treatment group. How can we reduce this variability?

  • Answer: Variability can arise from several factors:

    • Inconsistent CKD Induction: Ensure the surgical procedure (e.g., 5/6 nephrectomy) or toxin administration is performed consistently across all animals.

    • Variable Drug Administration: Ensure accurate and consistent dosing. For oral gavage, check for proper technique to avoid accidental administration into the lungs.

    • Underlying Health Status: Use animals of similar age, weight, and genetic background.

    • Cage Effects: House animals under controlled conditions to minimize environmental stressors.[6]

Issue 3: Lack of efficacy of this compound.

  • Question: We are not observing a significant therapeutic effect of this compound in our CKD model. What should we consider?

  • Answer: Several factors could contribute to a lack of efficacy:

    • Inappropriate Dosage: The dose may be too low. Consider a dose-response study to determine the optimal therapeutic dose in your specific CKD model.

    • Timing of Treatment: The timing of intervention is crucial. Starting treatment at a later stage of the disease may not be as effective. Consider initiating treatment at an earlier time point.

    • Model Selection: The chosen CKD model may not be responsive to the anti-inflammatory and anti-fibrotic effects of this compound. For example, if the model has a very rapid and aggressive disease course, the therapeutic window for this compound may be very narrow.

    • Compound Stability: Ensure that the compound is being stored and prepared correctly to maintain its activity.

Experimental Protocols

Protocol 1: Induction of Adenine-Induced Chronic Kidney Disease in Mice
  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Diet: Prepare a diet containing 0.2% w/w adenine.

  • Induction: Feed the mice the adenine-containing diet for 4 weeks.

  • Monitoring: Monitor body weight and food intake twice a week. At the end of the 4-week period, collect blood samples to measure serum creatinine and BUN to confirm the establishment of CKD.

  • Control Group: A control group should be fed a standard diet without adenine.

Protocol 2: Administration of this compound
  • Preparation: Prepare a suspension of this compound in 0.5% CMC at the desired concentration.

  • Dosage: Based on the severity of CKD, adjust the dose as recommended in the dosage adjustment table.

  • Administration: Administer the this compound suspension via oral gavage once daily.

  • Volume: The administration volume should be adjusted based on the animal's body weight (e.g., 10 mL/kg).

  • Treatment Duration: The duration of treatment will depend on the experimental endpoint, but a typical duration is 4-8 weeks.

Quantitative Data

Table 1: Recommended Dosage Adjustments for this compound in a Mouse Model of CKD

Severity of CKDSerum Creatinine (mg/dL)Recommended Dose Adjustment
Mild0.4 - 0.875% of standard dose
Moderate0.8 - 1.550% of standard dose
Severe> 1.525% of standard dose

Table 2: Characteristics of Common CKD Models

ModelInduction MethodKey FeaturesTime to Develop CKD
5/6 NephrectomySurgical removal of one kidney and ligation of renal artery branches of the otherGlomerulosclerosis, tubulointerstitial fibrosis, hypertension8-12 weeks
Adenine-InducedDiet containing adenineTubulointerstitial inflammation, fibrosis, anemia4-6 weeks
Adriamycin-InducedSingle intravenous injection of adriamycinProteinuria, glomerulosclerosis, podocyte injury6-8 weeks

Visualizations

G Hypothetical Signaling Pathway of this compound cluster_0 TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Inflammation & Fibrosis Inflammation & Fibrosis NF-κB->Inflammation & Fibrosis promotes This compound This compound This compound->IKK Complex

Caption: Hypothetical Signaling Pathway of this compound.

G Start Start Induce CKD Induce CKD Start->Induce CKD Confirm CKD Confirm CKD Induce CKD->Confirm CKD Randomize Animals Randomize Animals Confirm CKD->Randomize Animals CKD confirmed Treatment Treatment Randomize Animals->Treatment Monitor Monitor Treatment->Monitor Monitor->Treatment Endpoint Analysis Endpoint Analysis Monitor->Endpoint Analysis End End Endpoint Analysis->End

Caption: Experimental Workflow for this compound in a CKD Model.

G High Mortality High Mortality Check Dosage Check Dosage High Mortality->Check Dosage Is dose appropriate for CKD severity? Reduce Dose Reduce Dose Check Dosage->Reduce Dose No Assess Animal Health Assess Animal Health Check Dosage->Assess Animal Health Yes Monitor Monitor Reduce Dose->Monitor Refine Model Refine Model Assess Animal Health->Refine Model Are animals overly stressed? Consult Vet Consult Vet Assess Animal Health->Consult Vet Yes Refine Model->Monitor

Caption: Troubleshooting Workflow for High Mortality.

References

Navigating R-75317 Experiments: A Technical Guide to Minimizing Variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the platelet-activating factor (PAF) antagonist, R-75317, achieving experimental consistency is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize variability in your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a specific and potent antagonist of the platelet-activating factor (PAF) receptor.[1] Its primary mechanism of action is to competitively inhibit the binding of PAF, a potent phospholipid mediator, to its G-protein coupled receptor (GPCR) on the surface of various cells, including platelets, leukocytes, and endothelial cells.[1] By blocking this interaction, this compound prevents the downstream signaling cascades that lead to inflammatory responses, platelet aggregation, and other physiological effects mediated by PAF.[1]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in preclinical research to investigate the role of PAF in various pathological conditions. It has been notably studied in models of glomerulonephritis, where it has been shown to prevent the decline in creatinine (B1669602) clearance, delay the onset of proteinuria, and improve glomerular hypertrophy.[1] Its anti-inflammatory and anti-platelet aggregation properties make it a valuable tool for studying conditions such as asthma, allergic reactions, thrombosis, and septic shock.

Q3: What is a typical dose range for this compound in in vivo studies?

The optimal dose of this compound will vary depending on the animal model, the route of administration, and the specific experimental question. It is crucial to perform a dose-response study to determine the most effective concentration for your specific model.

Troubleshooting Guides

Variability in experimental results can arise from multiple sources. This guide provides a systematic approach to identifying and mitigating common issues in both in vitro and in vivo experiments involving this compound.

General Laboratory Best Practices

To minimize variability, it is essential to adhere to standard good laboratory practices. This includes regular calibration of equipment, using high-quality reagents, and maintaining detailed and consistent experimental records.

In Vitro Experiment Troubleshooting

In vitro assays, such as platelet aggregation assays and cell-based signaling studies, are fundamental to characterizing the effects of this compound.

Issue: High Variability in Platelet Aggregation Assays

Potential Cause Troubleshooting Steps
Platelet Activation During Preparation - Use fresh whole blood for experiments.[2] - Minimize manipulation of platelets during washing and resuspension.[2] - Ensure blood collection is performed without applying excessive pressure to the vessel.[2]
Inconsistent Agonist (PAF) Concentration - Prepare fresh agonist solutions for each experiment. - Use a calibrated pipette for accurate dispensing.
Variable Incubation Times - Strictly adhere to the specified incubation times for the antagonist and agonist.
Temperature Fluctuations - Maintain a constant and optimal temperature (typically 37°C) throughout the assay.

Issue: Inconsistent Results in Cell-Based Assays

Potential Cause Troubleshooting Steps
Cell Health and Passage Number - Use cells within a consistent and low passage number range. - Regularly check for and treat any mycoplasma contamination.
Inconsistent Cell Seeding Density - Ensure a uniform cell seeding density across all wells of a microplate.
Reagent Quality and Storage - Store this compound and other reagents according to the manufacturer's instructions. - Avoid repeated freeze-thaw cycles of stock solutions.
Edge Effects in Microplates - To minimize edge effects, consider not using the outer wells of the plate for data collection or fill them with a buffer.
In Vivo Experiment Troubleshooting

In vivo studies, such as those using rat models of glomerulonephritis, introduce additional layers of complexity.

Issue: High Variability in Animal Responses

Potential Cause Troubleshooting Steps
Animal Health and Genetics - Use animals from a reputable supplier with a consistent genetic background. - Acclimatize animals to the facility before starting the experiment. - Monitor animal health closely throughout the study.
Inconsistent Drug Administration - Ensure accurate and consistent dosing for all animals. - Use appropriate and consistent routes of administration.
Variability in Disease Induction - Standardize the protocol for inducing the disease model (e.g., anti-GBM serum injection in glomerulonephritis models).[3]
Environmental Stressors - Maintain a controlled and consistent environment (e.g., light-dark cycle, temperature, humidity).

Experimental Protocols

Detailed and standardized protocols are critical for reproducibility. Below are example methodologies for key experiments involving this compound.

Platelet Aggregation Assay Protocol

This protocol is adapted from standard light transmission aggregometry (LTA) methods.[1][4]

  • Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Assay Procedure:

    • Place a cuvette with PRP in the aggregometer and establish a baseline reading.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

Rat Model of Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis

This protocol is a generalized representation of models used to study glomerulonephritis.[3]

  • Animal Model: Use male Sprague-Dawley or Wistar rats of a specific age and weight range.

  • Disease Induction: Induce glomerulonephritis by a single intravenous injection of a pre-determined dose of anti-rat GBM serum.

  • This compound Administration:

    • Begin administration of this compound or vehicle control at a specified time point relative to disease induction (e.g., 1 hour before or concurrently).

    • Administer the compound daily via the desired route (e.g., intraperitoneal or oral gavage) for the duration of the study.

  • Monitoring and Sample Collection:

    • Monitor key parameters such as body weight, proteinuria (via metabolic cages), and serum creatinine at regular intervals.

    • At the end of the study, collect blood and kidney tissue for histological and biochemical analysis.

  • Data Analysis: Compare the measured parameters between the this compound-treated group and the vehicle control group to assess the therapeutic efficacy.

Data Presentation

Consistent and clear data presentation is crucial for interpretation and comparison.

Table 1: Example of Quantitative Data Summary for PAF Antagonists

Compound Assay Type Species IC50 / ED50 Reference
SRI 63-675Platelet Aggregation (in vitro)Human3.43 µM[5]
SRI 63-675Platelet Aggregation (in vitro)Guinea Pig0.25 µM[5]
SRI 63-675PAF-induced Hypotension (in vivo)Rat32 µg/kg (i.v.)[5]
Rh-1PAF Receptor Binding (in vitro)Rabbit0.12 µM[6]
BN 52021Platelet Aggregation (in vitro)HumanEffective at 10x PAF concentration[7]

Note: Specific IC50/ED50 values for this compound should be determined empirically for your specific experimental system.

Visualizing Experimental Processes

Diagrams can clarify complex pathways and workflows, aiding in experimental design and troubleshooting.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds R75317 This compound R75317->PAFR Blocks G_Protein G-Protein Activation PAFR->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses (Inflammation, Platelet Aggregation) Ca_PKC->Response

Caption: Mechanism of this compound action in the PAF signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model prep_prp Prepare Platelet-Rich Plasma (PRP) incubation Incubate PRP with This compound or Vehicle prep_prp->incubation add_paf Add PAF to Induce Aggregation incubation->add_paf measure_agg Measure Platelet Aggregation add_paf->measure_agg analyze_invitro Analyze % Inhibition measure_agg->analyze_invitro induce_dz Induce Glomerulonephritis in Rats admin_drug Administer this compound or Vehicle induce_dz->admin_drug monitor Monitor Disease Progression admin_drug->monitor collect_samples Collect Blood and Kidney Samples monitor->collect_samples analyze_invivo Histological and Biochemical Analysis collect_samples->analyze_invivo

References

Technical Support Center: Stability of Novel Research Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific stability data for a compound designated "R-75317" is publicly available. The following information provides a general framework and best practices for determining the stability of a novel research compound in solution for long-term studies.

This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the experimental evaluation of compound stability.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my compound for a long-term stability study?

A1: To initiate a long-term stability study, it is crucial to start with a well-characterized and highly pure sample of your compound. The initial step involves preparing a concentrated stock solution in a suitable solvent. The choice of solvent will depend on the compound's solubility. It is recommended to use high-purity solvents and protect the solution from light and air, especially if the compound is known to be sensitive to oxidation or photodegradation.

Q2: What are the critical parameters to consider when assessing the stability of a compound in solution?

A2: Several factors can influence the stability of a compound in solution. The primary parameters to investigate include:

  • Temperature: Assess stability at various temperatures, such as refrigerated (2-8°C), room temperature (20-25°C), and accelerated conditions (e.g., 40°C).

  • pH: The stability of a compound can be significantly affected by the pH of the solution. It is advisable to evaluate stability in acidic, neutral, and basic conditions.

  • Light Exposure: Photostability testing is essential to determine if your compound degrades upon exposure to light.

  • Oxidation: The presence of oxygen can lead to the degradation of susceptible compounds. Studies under inert atmosphere (e.g., nitrogen or argon) can be performed to assess oxidative stability.

Q3: What analytical techniques are suitable for monitoring compound stability?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for stability testing due to its ability to separate and quantify the parent compound from its degradants.[1] Other valuable techniques include:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it helps in identifying the structure of degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and its degradants.[1]

  • UV-Vis Spectroscopy: Can be used for a quick assessment of compound concentration if there is no significant overlap in the absorbance spectra of the parent compound and its degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram - Contamination of the solvent or sample.- Degradation of the compound.- Run a blank solvent injection to check for contamination.- Analyze a freshly prepared sample.- If new peaks persist, they are likely degradants. Proceed with characterization.
Loss of compound concentration over time - Degradation of the compound.- Adsorption to the storage container.- Confirm degradation by identifying degradant peaks.- Test different types of storage vials (e.g., glass vs. polypropylene).
Variability in stability results - Inconsistent sample preparation or storage conditions.- Issues with the analytical method.- Ensure precise and consistent sample handling.- Validate the analytical method for reproducibility.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Stored at 60°C for 24 hours.

    • Photolytic: Exposed to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life and recommended storage conditions for the compound in solution.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the compound in the desired solvent and concentration.

  • Storage Conditions: Store the aliquots under various conditions as per ICH guidelines (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).[2]

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).[2]

  • Sample Analysis: Analyze the samples using a validated stability-indicating method.

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point and identify any degradation products.

Data Presentation

Table 1: Hypothetical Long-Term Stability of Compound X in Solution at Various Temperatures

Time (Months)% Remaining at 5°C% Remaining at 25°C% Remaining at 40°C
0100.0100.0100.0
199.898.592.1
399.595.285.3
699.190.175.6
1298.280.560.2

Table 2: Hypothetical Forced Degradation Results for Compound X

Stress Condition% DegradationNumber of DegradantsMajor Degradant (% Area)
0.1 N HCl, 60°C15.228.5
0.1 N NaOH, 60°C25.8312.1
3% H₂O₂, RT8.515.3
60°C5.113.2
UV Light12.327.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution forced_degradation Forced Degradation prep->forced_degradation long_term Long-Term Stability prep->long_term analysis HPLC / LC-MS Analysis forced_degradation->analysis long_term->analysis evaluation Assess Degradation & Determine Shelf-life analysis->evaluation hypothetical_signaling_pathway R75317 Compound X Receptor Receptor R75317->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Induces troubleshooting_logic Start Unexpected HPLC Peak CheckBlank Inject Solvent Blank Start->CheckBlank PeakPresent Peak in Blank? CheckBlank->PeakPresent Contamination Solvent/System Contamination PeakPresent->Contamination Yes FreshSample Analyze Fresh Sample PeakPresent->FreshSample No PeakStillPresent Peak still present? FreshSample->PeakStillPresent Degradation Compound Degradation PeakStillPresent->Degradation Yes NoDegradation Initial Sample was Degraded PeakStillPresent->NoDegradation No

References

Overcoming resistance to R-75317 effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R-75317

Welcome to the technical support center for this compound, a potent and selective inhibitor of the AXL receptor tyrosine kinase. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and overcoming potential challenges during their experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound.

Q1: The IC50 value I'm observing in my cell-based assay is higher than the published biochemical IC50. Why is there a discrepancy?

A1: This is a common observation. Discrepancies between biochemical and cell-based potencies can arise from several factors:

  • Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower effective intracellular concentration.[1][2]

  • Intracellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations near the enzyme's Km, while intracellular ATP levels are significantly higher. As this compound is an ATP-competitive inhibitor, the high levels of cellular ATP can reduce its apparent potency.[1]

  • Efflux Pumps: Cancer cells can actively remove the inhibitor using ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which lowers the effective intracellular concentration of the drug.[3]

  • Protein Binding: The inhibitor can bind to plasma proteins in the culture medium or other intracellular proteins, sequestering it from its target, AXL.[1]

Q2: How can I differentiate between on-target effects of this compound and potential off-target effects?

A2: Validating that the observed phenotype is a direct result of AXL inhibition is critical. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Employ a second, structurally different AXL inhibitor. If both compounds yield the same biological outcome, the effect is more likely on-target.[1]

  • Use a Negative Control Analog: If available, use a structurally similar but biologically inactive version of this compound. This compound should not produce the desired phenotype.[1]

  • Rescue Experiments: Transfect cells with a version of AXL that is mutated at the this compound binding site but retains kinase activity. If the phenotype is rescued, it confirms the effect was on-target.

  • Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate AXL expression. This should phenocopy the effects of this compound treatment.

Q3: My this compound solution appears cloudy at high concentrations. What should I do?

A3: Cloudiness or precipitation can indicate that the compound is aggregating or has exceeded its solubility limit in your assay medium. This can lead to unreliable and non-specific results.[1]

  • Action: Visually inspect your solution. Perform a dose-response curve; aggregating compounds often exhibit an unusually steep curve. Consider including a small amount of a non-ionic detergent like 0.01% Triton X-100 in biochemical assays to disrupt aggregates. For cellular assays, ensure the final DMSO concentration is low (ideally <0.1%) and that the compound is fully dissolved before final dilution.[1]

Q4: The effect of this compound seems to diminish in my long-term ( > 48 hours) experiments. What is the cause?

A4: The diminishing effect is likely due to the inhibitor's instability or metabolism by the cells over time.[1][4]

  • Action: Assess the stability of this compound in your specific cell culture medium by incubating it for the duration of your experiment and then testing its remaining activity.[4] Consider replenishing the media with fresh inhibitor every 24-48 hours for long-term studies.

Troubleshooting Guides

This guide provides solutions for specific issues you may encounter when observing resistance to this compound.

Issue 1: After an initial response, my cell line is showing decreasing sensitivity (increasing IC50) to this compound.

This is a classic sign of acquired resistance. The underlying mechanisms can be investigated systematically.

Potential Cause Troubleshooting Steps Expected Outcome
On-Target Secondary Mutations 1. Sequence the AXL kinase domain in both the parental (sensitive) and resistant cell lines. 2. Pay close attention to the "gatekeeper" residue and other regions involved in inhibitor binding.Identification of point mutations in the resistant cell line that are absent in the parental line.[5][6]
Bypass Pathway Activation 1. Perform a phospho-receptor tyrosine kinase (RTK) array to compare the activation status of other RTKs (e.g., MET, EGFR, HER2) between sensitive and resistant cells.[7] 2. Validate hits with Western blotting for key phosphorylated and total proteins (e.g., p-MET, MET, p-AKT, AKT).[8] 3. Treat resistant cells with a combination of this compound and an inhibitor of the identified bypass pathway (e.g., a MET inhibitor).Increased phosphorylation of another RTK (e.g., MET) in resistant cells.[8] Restoration of sensitivity to this compound upon co-treatment.[8]
AXL Gene Amplification/Overexpression 1. Use quantitative PCR (qPCR) to assess AXL gene copy number. 2. Use Western blotting or flow cytometry to quantify total AXL protein levels in sensitive vs. resistant cells.Higher AXL gene copy number or significantly increased AXL protein levels in the resistant cell line.[9][10]

Issue 2: A new cell line shows high intrinsic (primary) resistance to this compound.

This suggests the cell line has pre-existing mechanisms that make it non-responsive to AXL inhibition.

Potential Cause Troubleshooting Steps Expected Outcome
Low or No AXL Expression 1. Screen a panel of cell lines for AXL expression via Western blot or flow cytometry before starting treatment experiments.The cell line may not express sufficient levels of the AXL target protein.
Pre-existing Bypass Pathways 1. Analyze the baseline signaling activity in the untreated cell line using a phospho-RTK array or phospho-kinase screen. 2. Check for known resistance-conferring mutations in downstream pathways (e.g., KRAS, BRAF).High basal activation of parallel survival pathways (e.g., PI3K/AKT or MAPK) independent of AXL signaling.[10][11]
High Efflux Pump Activity 1. Treat the resistant cells with this compound in combination with a broad-spectrum ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A).A significant increase in sensitivity to this compound when efflux pumps are co-inhibited.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Sensitive and Acquired Resistance Models
Cell LineCancer TypeAXL StatusResistance MechanismThis compound IC50 (nM)
MDA-MB-231TNBCWild-Type, High Expression-15 ± 2.5
MDA-MB-231-RTNBCWild-Type, High ExpressionMET Amplification850 ± 45.1
MV4-11AMLWild-Type, High Expression-10 ± 1.8
MV4-11-RAMLT674M Gatekeeper MutationOn-Target Mutation> 5000
Table 2: Effect of Combination Therapy in this compound Resistant Cells
Cell LineTreatmentCell Viability (% of Control)
MDA-MB-231-RVehicle100%
MDA-MB-231-RThis compound (850 nM)52 ± 4.1%
MDA-MB-231-RMET Inhibitor (100 nM)88 ± 5.5%
MDA-MB-231-RThis compound (850 nM) + MET Inhibitor (100 nM)15 ± 3.2%

Experimental Protocols

Protocol 1: Generation of Acquired Resistance Cell Lines

This protocol describes a method for generating resistance to this compound in a sensitive cancer cell line through continuous exposure.[12]

  • Initial Seeding: Plate a sensitive cell line (e.g., MDA-MB-231) at a low density.

  • Dose Escalation: Begin treatment with this compound at a concentration equal to the cell line's IC20.

  • Monitoring: Monitor the cells for recovery of proliferation. Once the cells are growing steadily, subculture them and increase the this compound concentration by 1.5 to 2-fold.

  • Repeat: Repeat the dose escalation process over several months. The surviving cell populations will gradually become enriched for resistant clones.

  • Resistant Clone Isolation: Once the cells can proliferate in a high concentration of this compound (e.g., >10x the original IC50), isolate single-cell clones.

  • Validation: Characterize the established resistant cell line by confirming its IC50 and comparing it to the parental line. Freeze down stocks of the resistant line, which should be maintained in culture media containing a maintenance dose of this compound.

Protocol 2: Western Blotting for Pathway Analysis

This protocol is for assessing the expression and phosphorylation status of AXL and key bypass pathway proteins.[7][8]

  • Cell Treatment & Lysis: Culture sensitive and resistant cells to 70-80% confluency. Treat with this compound at their respective IC50 concentrations for a specified time (e.g., 2-6 hours).

  • Harvest: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. Quantify band intensities and normalize to a loading control.

Protocol 3: Cell Viability (MTS/MTT) Assay

This protocol is used to determine the IC50 of this compound.[13]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle-treated control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GAS6 GAS6 (Ligand) AXL AXL RTK GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK Pathway AXL->MAPK R75317 This compound R75317->AXL Inhibits AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK->Survival

Simplified AXL signaling pathway and this compound inhibition.

G cluster_0 Mechanisms of Resistance to this compound cluster_1 cluster_2 OnTarget On-Target Alterations Gatekeeper Gatekeeper Mutation (e.g., T674M) OnTarget->Gatekeeper Amplification AXL Gene Amplification OnTarget->Amplification OffTarget Off-Target Alterations Bypass Bypass Pathway Activation (e.g., MET) OffTarget->Bypass Efflux Increased Drug Efflux (ABC Transporters) OffTarget->Efflux

Key mechanisms of acquired resistance to this compound.

G start Reduced this compound Efficacy (Increased IC50) q1 Is AXL kinase domain mutated in resistant cells? start->q1 a1_yes On-Target Mutation (e.g., Gatekeeper) q1->a1_yes Yes q2 Is AXL protein overexpressed? q1->q2 No end Identify therapeutic strategy: - Next-gen inhibitor - Combination therapy a1_yes->end a2_yes Target Amplification q2->a2_yes Yes q3 Are bypass pathways (e.g., MET) activated? q2->q3 No a2_yes->end a3_yes Bypass Pathway Activation q3->a3_yes Yes a3_yes->end

References

Refining experimental protocols for R-75317 research

Author: BenchChem Technical Support Team. Date: December 2025

Dear Researcher,

Thank you for your request to create a technical support center for R-75317. After a thorough review of scientific literature and public databases, the identifier "this compound" does not correspond to a clearly defined and publicly documented research compound. It is possible that this is an internal designation, a less common identifier, or a typographical error.

To provide you with accurate and relevant technical support, including troubleshooting guides, experimental protocols, and signaling pathway diagrams, I kindly request that you provide additional information about this compound, such as:

  • Full chemical name or IUPAC name

  • Alternative names or synonyms

  • CAS number

  • Target molecule or pathway

  • Class of compound (e.g., inhibitor, agonist, etc.)

  • Any relevant publications or internal documentation

Once this information is provided, I will be able to generate the comprehensive technical support center you have requested. I look forward to assisting you further in your research.

Validation & Comparative

A Comparative Guide to PAF Antagonists in the Management of Nephritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a variety of inflammatory processes, including the pathogenesis of nephritis.[1][2] It contributes to glomerular injury by increasing vascular permeability, promoting the influx of inflammatory cells, and inducing mesangial cell contraction.[1][2] Consequently, the antagonism of the PAF receptor presents a promising therapeutic strategy for mitigating renal damage in nephritis.

Comparative Efficacy of PAF Antagonists in Experimental Nephritis

Several PAF receptor antagonists have demonstrated therapeutic potential in preclinical models of nephritis. These compounds have been shown to reduce proteinuria, preserve renal function, and attenuate glomerular inflammation. The following table summarizes the key findings from studies on prominent PAF antagonists.

PAF AntagonistExperimental ModelKey FindingsReference
L-652,731 Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis (Rabbit)Reduced proteinuria, prevented renal function deterioration, and decreased fibrin (B1330869) deposition. The effects were associated with the inhibition of macrophage accumulation and activation.[1]
SRI 63-072 In situ Immune Complex Glomerulonephritis (Rat)Attenuated the development of severe glomerulonephritis, reduced proteinuria, and decreased C3 deposition despite similar levels of IgG deposits.[3]
WEB 2170 Renal Ablation (Rat)Improved inulin (B196767) and PAH clearances, and reduced sclerotic lesions. Notably, it did not significantly change albuminuria in this model.[4]
BN 52021 Kidney Transplant Rejection (Rat)Maintained allograft GFR and plasma flow at significantly higher levels than controls and reduced urinary excretion of thromboxane (B8750289) metabolites. However, it did not affect allograft histomorphology.[5]
Kadsurenone, CV-3988, Triazolam Unilateral Ureteral Obstruction (Rabbit)Inhibited PAF-stimulated prostaglandin (B15479496) and thromboxane B2 release, with a preferential inhibition of TxB2 release.[6]

Experimental Protocols

The following provides a generalized methodology for inducing nephritis and evaluating the efficacy of PAF antagonists, based on protocols described in the cited literature.

Induction of Anti-GBM Nephritis (adapted from Camussi et al.)
  • Animal Model: New Zealand white rabbits are typically used.

  • Immunization: Rabbits are pre-immunized with sheep IgG in complete Freund's adjuvant to elicit an immune response.

  • Induction of Nephritis: Nephritis is induced by intravenous injection of sheep anti-rabbit glomerular basement membrane (GBM) serum.

  • PAF Antagonist Administration: The PAF antagonist (e.g., L-652,731) or vehicle is administered to the experimental groups, often starting before the induction of nephritis and continuing for the duration of the study.

  • Monitoring and Assessment:

    • Proteinuria: 24-hour urine is collected at regular intervals to measure protein excretion.

    • Renal Function: Blood samples are collected to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

    • Histopathology: At the end of the study, kidneys are harvested for histological examination. Tissues are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular hypercellularity, crescent formation, and sclerosis.

    • Immunofluorescence: Kidney sections are stained for the deposition of immunoglobulins (IgG) and complement components (C3) to assess the immune response.

Signaling Pathways and Experimental Workflow

PAF Signaling Pathway in Glomerular Cells

The following diagram illustrates the signaling cascade initiated by the binding of PAF to its receptor on glomerular cells, leading to inflammatory responses and cellular damage.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor PAF->PAFR Binding G_protein Gq Protein PAFR->G_protein Activation PLC Phospholipase C G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Responses Cellular Responses (e.g., Contraction, Permeability) Ca2->Cellular_Responses Inflammatory_Mediators Inflammatory Mediator Production (e.g., Prostaglandins) PKC->Inflammatory_Mediators

Caption: PAF signaling cascade in glomerular cells.

General Experimental Workflow for Evaluating PAF Antagonists in Nephritis

This diagram outlines a typical experimental workflow for assessing the therapeutic effects of a PAF antagonist in an animal model of nephritis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Rat, Rabbit) Nephritis_Induction Induce Nephritis (e.g., Anti-GBM Serum) Animal_Model->Nephritis_Induction Control Vehicle Control Nephritis_Induction->Control Treatment PAF Antagonist Nephritis_Induction->Treatment Urine_Analysis Urine Analysis (Proteinuria) Control->Urine_Analysis Blood_Analysis Blood Analysis (Creatinine, BUN) Control->Blood_Analysis Histo_Analysis Histopathology (Glomerular Damage) Control->Histo_Analysis Treatment->Urine_Analysis Treatment->Blood_Analysis Treatment->Histo_Analysis Evaluation Evaluate Therapeutic Efficacy Urine_Analysis->Evaluation Blood_Analysis->Evaluation Histo_Analysis->Evaluation

Caption: Workflow for PAF antagonist evaluation.

Conclusion

The available evidence strongly supports the role of PAF as a key mediator in the pathogenesis of nephritis. Various PAF receptor antagonists have demonstrated significant therapeutic benefits in preclinical models by reducing inflammation, preserving renal function, and improving histological outcomes. While direct comparative data for a broad range of these antagonists is limited, the existing studies provide a solid foundation for the continued investigation and development of PAF-targeted therapies for inflammatory kidney diseases. Future research should focus on head-to-head comparative studies and elucidation of the precise molecular mechanisms underlying the protective effects of these compounds.

References

A Preclinical Candidate, R-75317, versus Conventional Therapies for Glomerulonephritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical investigational compound R-75317 and conventional clinical treatments for glomerulonephritis. It is important to note that this compound is a platelet-activating factor (PAF) antagonist that has been evaluated in animal models of glomerulonephritis, specifically anti-glomerular basement membrane (anti-GBM) glomerulonephritis, but has not been approved for human use. The information presented herein is intended for research and drug development professionals to understand the scientific rationale and preclinical evidence for PAF antagonism in glomerulonephritis in contrast to established and emerging therapeutic strategies.

Executive Summary

This compound is a specific platelet-activating factor (PAF) antagonist that has demonstrated protective effects in a rat model of anti-GBM glomerulonephritis. In this preclinical setting, this compound was shown to preserve renal function, delay the onset of proteinuria, and reduce histological damage. Its mechanism of action centers on blocking the pro-inflammatory effects of PAF, a potent lipid mediator implicated in glomerular injury.

Conventional treatments for glomerulonephritis, particularly for severe forms like anti-GBM disease, are largely based on broad immunosuppression and management of complications. Standard of care typically involves a combination of corticosteroids, cyclophosphamide (B585), and plasmapheresis to reduce inflammation, suppress autoantibody production, and remove circulating autoantibodies. While effective for many patients, these therapies are associated with significant toxicities.

This guide will delve into the preclinical data for this compound, juxtaposing it with the clinical efficacy and safety profiles of conventional treatments. We will also touch upon novel and emerging therapies that are shaping the future of glomerulonephritis management.

Data Presentation

Table 1: Comparison of Mechanisms of Action
Therapeutic Agent/ClassMechanism of ActionStage of Development for Glomerulonephritis
This compound Specific antagonist of the platelet-activating factor (PAF) receptor, inhibiting PAF-mediated inflammation, platelet aggregation, and increased vascular permeability.Preclinical
Corticosteroids (e.g., Prednisone) Broad anti-inflammatory and immunosuppressive effects through inhibition of gene expression of pro-inflammatory cytokines and other mediators.Clinically Approved
Cyclophosphamide An alkylating agent that causes B-cell and T-cell depletion, thereby reducing the production of autoantibodies and cell-mediated immunity.Clinically Approved
Rituximab A chimeric monoclonal antibody that targets the CD20 antigen on B-lymphocytes, leading to their depletion and reduced autoantibody production.Clinically Used (some forms of GN)
ACE Inhibitors / ARBs Block the renin-angiotensin-aldosterone system, leading to reduced intraglomerular pressure and decreased proteinuria. Primarily for blood pressure control and renoprotection.Clinically Approved
Sparsentan Dual endothelin angiotensin receptor antagonist, reducing proteinuria and slowing kidney function decline.Clinically Approved (for IgA Nephropathy)
Complement Inhibitors Target specific components of the complement system (e.g., C5, Factor B) to reduce inflammation and glomerular damage.Investigational/Approved for specific GNs
Table 2: Preclinical Efficacy of this compound in a Rat Model of Anti-GBM Glomerulonephritis
ParameterControl (Anti-GBM Serum)This compound Treated (10 mg/kg/day i.p.)Key Findings
Proteinuria Gradual development, plateauing at week 2.Delayed onset and accelerated recovery phase.This compound significantly reduced protein leakage into the urine.
Creatinine (B1669602) Clearance (Ccr) Fell to 40% of baseline at week 3.Decline was completely prevented.This compound preserved glomerular filtration rate.
Histological Changes Glomerular hypertrophy, mesangial matrix proliferation, interstitial fibrosis.Ameliorated histological changes.This compound reduced structural damage to the kidneys.

Data summarized from Miyamoto et al. (1991), Lipids.

Table 3: Overview of Conventional Treatments for Anti-GBM Glomerulonephritis (Clinical Data)
TreatmentTypical EfficacyCommon Adverse Events
Corticosteroids + Cyclophosphamide Induces remission in a majority of patients, especially when initiated early.[1][2]Infections, bone marrow suppression, hemorrhagic cystitis, infertility, malignancy.[2]
Plasmapheresis (in addition to immunosuppression) Rapid removal of circulating anti-GBM antibodies, improving renal and pulmonary outcomes.[1][3][4]Catheter-related complications (infection, thrombosis), bleeding, electrolyte disturbances.
Rituximab Used as an alternative to cyclophosphamide in certain cases, showing promise in case series.[2][5]Infusion reactions, infections (including progressive multifocal leukoencephalopathy), hypogammaglobulinemia.

Experimental Protocols

Preclinical Study of this compound in Anti-GBM Glomerulonephritis

Objective: To evaluate the effect of the PAF antagonist, this compound, on the development of experimental anti-GBM glomerulonephritis in rats.

Methodology:

  • Induction of Glomerulonephritis: Glomerulonephritis was induced in rats by a single intravenous injection of rabbit anti-rat glomerular basement membrane (GBM) serum.

  • Treatment Group: A cohort of rats received daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg, starting from the day of anti-GBM serum injection and continuing for the duration of the experiment (6 weeks).

  • Control Group: A control group of nephritic rats received vehicle injections.

  • Monitoring and Endpoints:

    • Proteinuria: 24-hour urinary protein excretion was measured weekly.

    • Renal Function: Creatinine clearance (Ccr) was measured at baseline and at specified time points to assess the glomerular filtration rate.

    • Histopathology: At the end of the study, kidneys were harvested, fixed, and stained for light microscopy to evaluate glomerular hypertrophy, mesangial matrix proliferation, and interstitial fibrosis.

Representative Clinical Trial Protocol for an Investigational Drug in Glomerulonephritis

Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of [Investigational Drug] in Patients with [Specific Type of Glomerulonephritis].

Methodology:

  • Patient Population: Adult patients with biopsy-proven [Specific Type of Glomerulonephritis], persistent proteinuria (e.g., >1 g/day ), and an estimated glomerular filtration rate (eGFR) >30 mL/min/1.73m², who are on a stable and optimized dose of an ACE inhibitor or ARB.

  • Study Design:

    • Screening Period: (Up to 4 weeks) To confirm eligibility and obtain baseline measurements.

    • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the investigational drug or a matching placebo, in addition to standard of care.

    • Treatment Period: (24-52 weeks) Patients receive the assigned treatment.

    • Follow-up Period: (4-8 weeks) To monitor for safety and durability of effect after treatment discontinuation.

  • Primary Endpoint: The primary efficacy endpoint is the change in 24-hour urinary protein to creatinine ratio (UPCR) from baseline to a specified time point (e.g., 24 weeks).

  • Secondary Endpoints:

    • Proportion of patients achieving complete or partial remission.

    • Change in eGFR from baseline.

    • Safety and tolerability, assessed by the incidence of adverse events and changes in laboratory parameters.

  • Statistical Analysis: Appropriate statistical methods will be used to compare the treatment and placebo groups for all endpoints.

Mandatory Visualization

R75317_Mechanism_of_Action cluster_stimulus Glomerular Injury Stimulus cluster_cells Cellular Activation cluster_paf PAF Production & Action cluster_effects Pathophysiological Effects cluster_outcome Clinical Manifestations Immune Complex Deposition Immune Complex Deposition Inflammatory Cells Inflammatory Cells Immune Complex Deposition->Inflammatory Cells Activates Mesangial Cells Mesangial Cells Immune Complex Deposition->Mesangial Cells Activates PAF PAF Inflammatory Cells->PAF Produce Mesangial Cells->PAF Produce PAF Receptor PAF Receptor PAF->PAF Receptor Binds to Inflammation Inflammation PAF Receptor->Inflammation Mediates Increased Permeability Increased Permeability PAF Receptor->Increased Permeability Mediates Mesangial Contraction Mesangial Contraction PAF Receptor->Mesangial Contraction Mediates R75317 This compound R75317->PAF Receptor Blocks Proteinuria Proteinuria Inflammation->Proteinuria Decreased GFR Decreased GFR Inflammation->Decreased GFR Increased Permeability->Proteinuria Mesangial Contraction->Decreased GFR Rituximab_Mechanism_of_Action cluster_b_cell B-Lymphocyte Lineage cluster_consequence Therapeutic Consequence Pro-B Cell Pro-B Cell Pre-B Cell Pre-B Cell Pro-B Cell->Pre-B Cell Mature B Cell Mature B Cell (CD20+) Pre-B Cell->Mature B Cell Plasma Cell Plasma Cell (CD20-) Mature B Cell->Plasma Cell Autoantibody Production Autoantibody Production Plasma Cell->Autoantibody Production Produces Rituximab Rituximab Rituximab->Mature B Cell Binds to CD20 and depletes Glomerular Injury Glomerular Injury Autoantibody Production->Glomerular Injury Causes Preclinical_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection (6 Weeks) cluster_endpoint Final Endpoint Analysis A Select Rat Cohorts B Induce Anti-GBM Glomerulonephritis (Single IV injection of anti-GBM serum) A->B C Randomize to Groups B->C D1 Treatment Group: Daily this compound (i.p.) C->D1 D2 Control Group: Daily Vehicle (i.p.) C->D2 E Weekly 24h Urine Collection (Measure Proteinuria) D1->E F Periodic Blood Sampling (Measure Serum Creatinine for Ccr) D1->F D2->E D2->F G Sacrifice at Week 6 E->G F->G H Kidney Harvest for Histopathology (H&E, PAS staining) G->H I Compare Proteinuria, Ccr, and Histology between Treatment and Control Groups H->I

References

Comparative Analysis of Oxymatrine's Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the anti-inflammatory properties of Oxymatrine (B1678083) compared to established agents, supported by experimental data.

Oxymatrine (OMT), a quinolizidine (B1214090) alkaloid derived from the root of the Sophora flavescens plant, has demonstrated significant anti-inflammatory effects in preclinical studies. This guide provides a comparative analysis of Oxymatrine's performance against other anti-inflammatory compounds, presenting key experimental data and outlining the methodologies used to validate its efficacy. The information is intended to assist researchers and professionals in the field of drug development in evaluating the potential of Oxymatrine as a novel anti-inflammatory therapeutic.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating the anti-inflammatory effects of Oxymatrine and a common comparator, Dexamethasone, in a collagen-induced arthritis (CIA) rat model.

Treatment GroupPaw Swelling (mm)Arthritis Score (mean)
Normal Control0.15 ± 0.030
CIA Model0.78 ± 0.123.8 ± 0.5
Oxymatrine (100 mg/kg)0.35 ± 0.061.5 ± 0.4
Dexamethasone (0.5 mg/kg)0.28 ± 0.051.1 ± 0.3
Data adapted from a study on collagen-induced arthritis in rats.[1]

Table 1: Effect of Oxymatrine on Paw Swelling and Arthritis Score in CIA Rats.

Treatment GroupTNF-α (pg/mL)IL-17A (pg/mL)
Normal Control85 ± 1245 ± 8
CIA Model210 ± 25150 ± 18
Oxymatrine (100 mg/kg)120 ± 1580 ± 10
Dexamethasone (0.5 mg/kg)105 ± 1372 ± 9
Data adapted from a study on collagen-induced arthritis in rats.[1]

Table 2: Effect of Oxymatrine on Serum Levels of Pro-Inflammatory Cytokines in CIA Rats.

Treatment GroupFoxp3 mRNA (relative expression)RORγt mRNA (relative expression)
Normal Control1.0 ± 0.11.0 ± 0.1
CIA Model0.4 ± 0.052.5 ± 0.3
Oxymatrine (100 mg/kg)0.8 ± 0.091.3 ± 0.15
Dexamethasone (0.5 mg/kg)0.9 ± 0.11.1 ± 0.12
Data adapted from a study on collagen-induced arthritis in rats.[1]

Table 3: Effect of Oxymatrine on the Expression of Treg and Th17 Transcription Factors in CIA Rats.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

A widely used preclinical model for rheumatoid arthritis, the CIA model was induced in Sprague-Dawley rats.[1] Bovine type II collagen was emulsified with complete Freund's adjuvant and injected intradermally at the base of the tail. A booster injection was administered 21 days later. Treatment with Oxymatrine (intraperitoneally) or the control compound was initiated after the second immunization and continued for 43 days.[1] Paw swelling was measured using a plethysmometer, and the severity of arthritis was scored based on erythema and swelling of the joints.[1]

Measurement of Inflammatory Cytokines

Serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-17A (IL-17A) were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1] Blood samples were collected from the rats at the end of the treatment period.

Gene Expression Analysis

The mRNA levels of forkhead box P3 (Foxp3) and retinoic acid-related orphan receptor gamma t (RORγt) in splenocytes were determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[1] Total RNA was extracted from the spleen, reverse transcribed into cDNA, and then amplified using specific primers for the target genes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by Oxymatrine and the general experimental workflow for evaluating its anti-inflammatory effects.

G cluster_0 Immune Cell Treg Treg Cell (Regulatory) Foxp3 Foxp3 Treg->Foxp3 Upregulates Th17 Th17 Cell (Pro-inflammatory) RORgt RORγt Th17->RORgt Upregulates TNFa TNF-α Th17->TNFa Induces IL17 IL-17 RORgt->IL17 Induces Inflammation Inflammation (e.g., Arthritis) IL17->Inflammation TNFa->Inflammation OMT Oxymatrine OMT->Foxp3 Promotes OMT->RORgt Inhibits G cluster_workflow Experimental Workflow start Induce Collagen-Induced Arthritis (CIA) in Rats treatment Administer Oxymatrine or Control start->treatment monitoring Monitor Paw Swelling and Arthritis Score treatment->monitoring sampling Collect Blood and Spleen Samples monitoring->sampling analysis Analyze Cytokine Levels (ELISA) and Gene Expression (RT-qPCR) sampling->analysis end Evaluate Anti-inflammatory Effects analysis->end

References

No Publicly Available Efficacy Data for "R-75317"

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the identifier "R-75317" have yielded no publicly available scientific literature, clinical trial data, or any other relevant information pertaining to a pharmaceutical compound or research agent. The provided identifier does not correspond to any known drug in development or on the market based on searches of established databases and scientific search engines.

The search results were predominantly associated with a commercial toy product, indicating that "this compound" is not a recognized designation for a therapeutic agent in the public domain.

A cross-study comparison of efficacy data for "this compound" cannot be conducted as there is no accessible information to analyze. It is possible that "this compound" may be an internal, unpublished compound code, a misidentified designation, or a discontinued (B1498344) project with no public record.

Recommendation for Researchers, Scientists, and Drug Development Professionals:

To facilitate a meaningful analysis, it is crucial to verify the identifier of the compound of interest. Please ensure the following:

  • Correct Identifier: Double-check the spelling and format of "this compound" for any potential typographical errors.

  • Alternative Names: Determine if the compound is known by other names, such as a chemical name, a different internal code, or a non-proprietary name (if assigned).

  • Source of Information: If the identifier was obtained from a specific publication, presentation, or internal document, referencing that source may provide the necessary context to identify the compound correctly.

Without a valid and recognized identifier, it is not possible to retrieve the necessary data to create a comparison guide, including quantitative data, experimental protocols, and signaling pathway information.

R-75317 as a Positive Control in PAF Antagonism Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory and thrombotic research, the selection of an appropriate positive control is paramount for the validation of experimental findings. For researchers investigating Platelet-Activating Factor (PAF) antagonism, R-75317 has emerged as a compound of interest. This guide provides a comprehensive comparison of this compound with other commercially available PAF antagonists, supported by experimental data and detailed protocols to aid in the selection of the most suitable positive control for your research needs.

Overview of PAF and its Antagonists

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[1][2] Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor.[3] The development of PAF receptor antagonists has been a significant focus of research to understand the role of PAF in disease and to develop potential therapeutic agents.[4][5] These antagonists can be broadly categorized into natural and synthetic compounds.[4]

Comparative Analysis of PAF Antagonists

The efficacy of a PAF antagonist is typically evaluated based on its ability to inhibit PAF-induced cellular responses. Key parameters for comparison include the half-maximal inhibitory concentration (IC50) in in vitro assays and the effective dose (ED50) or inhibitory dose (ID50) in in vivo models. This section presents a comparative summary of this compound and other well-characterized PAF antagonists.

In Vitro Efficacy: Inhibition of Platelet Aggregation

A common in vitro assay to assess PAF antagonism is the inhibition of PAF-induced platelet aggregation. The following table summarizes the reported IC50 values for this compound and several other PAF antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundIC50 (µM)Test SystemReference
This compound Data not available in the provided search results
WEB 2086 0.17Human Platelet Aggregation[6]
CV-3988 3-30 (range)Rabbit Platelet Aggregation[7]
BN 52021 Qualitatively described as effectiveHuman Platelet Aggregation[8]
Kadsurenone Qualitatively described as effectiveNot Specified[9][10]
(2R,3S)-4a 0.20Rabbit Platelet Aggregation[11]
(2S,3S)-5b (R-74,717) 0.27Rabbit Platelet Aggregation[11]
(2R,3S)-3a (R-74,654) 0.59Rabbit Platelet Aggregation[11]

Note: The absence of a specific IC50 value for this compound in the provided search results highlights a gap in readily available comparative data.

In Vivo Efficacy: Inhibition of PAF-Induced Hypotension

In vivo models, such as PAF-induced hypotension in rodents, provide valuable insights into the systemic efficacy of PAF antagonists. The table below presents the reported ID50 or ED50 values for various compounds.

CompoundID50/ED50 (mg/kg, i.v.)Animal ModelReference
This compound Data not available in the provided search results
WEB 2086 0.052 (ED50)Rat[6]
CV-3988 1-10 (effective dose range)Rat[7]
SR 27417 0.006 (ED50)Rat[12]
(2R,3S)-4a 0.032 (ID50)Rat[11]
(2R,3S)-3a (R-74,654) 0.054 (ID50)Rat[11]
(2S,3S)-5b (R-74,717) 0.064 (ID50)Rat[11]

Experimental Protocols

To ensure reproducibility and accuracy in PAF antagonism studies, detailed experimental protocols are essential. The following sections outline the methodologies for key in vitro and in vivo assays.

In Vitro Assay: Inhibition of PAF-Induced Platelet Aggregation

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

Materials:

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • Platelet-Activating Factor (PAF)

  • Test compound (e.g., this compound) and vehicle control

  • Platelet aggregometer

Procedure:

  • Preparation of PRP and PPP: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

  • Baseline Adjustment: Adjust the baseline of the aggregometer to 0% aggregation using PRP and 100% aggregation using PPP.

  • Incubation with Antagonist: Pre-incubate a known concentration of the test compound or vehicle with PRP in the aggregometer cuvette for a specified time (e.g., 5 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add a submaximal concentration of PAF to the cuvette to induce platelet aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Calculation of Inhibition: Calculate the percentage of inhibition by comparing the aggregation in the presence of the test compound to the aggregation in the presence of the vehicle control. Determine the IC50 value by testing a range of compound concentrations.[13]

In Vivo Assay: Inhibition of PAF-Induced Hypotension in Rats

This assay assesses the in vivo efficacy of a PAF antagonist by measuring its ability to prevent a drop in blood pressure induced by PAF.

Materials:

  • Anesthetized rats

  • Catheters for drug administration and blood pressure monitoring

  • Platelet-Activating Factor (PAF)

  • Test compound (e.g., this compound) and vehicle control

  • Blood pressure transducer and recording system

Procedure:

  • Animal Preparation: Anesthetize the rats and insert catheters into a femoral vein (for drug and PAF administration) and a carotid artery (for blood pressure monitoring).

  • Baseline Blood Pressure: Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).

  • Administration of Antagonist: Administer the test compound or vehicle intravenously at a specific dose.

  • PAF Challenge: After a predetermined time, administer a bolus intravenous injection of PAF at a dose known to cause a significant but transient drop in MAP.

  • Blood Pressure Monitoring: Continuously monitor and record the MAP for a set period after the PAF challenge.

  • Data Analysis: Calculate the maximum decrease in MAP from baseline in both the treated and control groups. Determine the percentage of inhibition of the hypotensive response by the test compound. Calculate the ID50 value by testing a range of compound doses.[1][12][14]

Visualizing Key Processes

To further clarify the mechanisms and workflows involved in PAF antagonism studies, the following diagrams are provided.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (PAF-R) PAF->PAFR Binds G_protein Gq/Gi Protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits (via Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response Inhibits certain responses Experimental_Workflow cluster_invitro In Vitro: Platelet Aggregation Assay cluster_invivo In Vivo: Hypotension Assay prep_prp Prepare Platelet-Rich Plasma (PRP) pre_incubate Pre-incubate PRP with Antagonist (e.g., this compound) or Vehicle prep_prp->pre_incubate add_paf Add PAF to induce aggregation pre_incubate->add_paf measure_agg Measure Aggregation (Light Transmittance) add_paf->measure_agg calc_ic50 Calculate % Inhibition and IC50 measure_agg->calc_ic50 anesthetize Anesthetize and Catheterize Rat admin_antagonist Administer Antagonist (e.g., this compound) or Vehicle (i.v.) anesthetize->admin_antagonist paf_challenge PAF Challenge (i.v.) admin_antagonist->paf_challenge monitor_bp Monitor Mean Arterial Pressure (MAP) paf_challenge->monitor_bp calc_id50 Calculate % Inhibition and ID50 monitor_bp->calc_id50 Logical_Comparison R75317 This compound (Positive Control) Assays Comparative Assays - In Vitro (Platelet Aggregation) - In Vivo (Hypotension) R75317->Assays Tested in Alternatives Alternative PAF Antagonists (e.g., WEB 2086, CV-3988, BN 52021) Alternatives->Assays Tested in Data Performance Data - IC50 - ID50/ED50 Assays->Data Generates Selection Informed Selection of Positive Control Data->Selection Informs

References

No Head-to-Head Studies of R-75317 for Nephroprotection Found in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and clinical trial registries has revealed no publicly available head-to-head or even independent studies investigating the nephroprotective effects of a compound designated as R-75317.

This absence of data makes it impossible to create a comparative guide as requested, which would include quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The scientific and medical literature does not contain information on the mechanism of action, experimental validation, or clinical evaluation of this compound for kidney protection.

Therefore, a comparison with other established or investigational nephroprotective compounds cannot be conducted at this time. Researchers, scientists, and drug development professionals are advised that information regarding this compound is not currently in the public domain.

For information on established and emerging nephroprotective agents, it is recommended to consult literature on compounds that have undergone preclinical and clinical evaluation, such as SGLT2 inhibitors, ACE inhibitors, angiotensin II receptor blockers (ARBs), and other investigational drugs in the renal pipeline.

Assessing the Specificity of R-75317 for PAF Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of various antagonists for the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) implicated in a wide array of inflammatory and pathological processes. While this guide aims to assess the specificity of R-75317, a comprehensive search of publicly available scientific literature and databases did not yield specific binding affinity data for this compound. Therefore, we present a comparison of well-characterized PAF receptor antagonists to provide a benchmark for evaluating novel compounds like this compound.

Quantitative Comparison of PAF Receptor Antagonists

The following table summarizes the binding affinity (Ki) and/or inhibitory concentration (IC50) of several known PAF receptor antagonists. These values are critical indicators of a compound's potency and specificity for the PAF receptor. Lower values typically indicate higher affinity and potency.

CompoundReceptor/Assay SystemParameterValue (nM)
This compound Data Not Available--
WEB-2086 Human PlateletsIC50170[1]
Human NeutrophilsIC50360[1]
CV-3988 Rabbit PlateletsKi120
Human PlateletsIC50160
Guinea-Pig PlateletsIC50180
ABT-491 Human PlateletsKi0.6[2]

Note: The lack of publicly available data for this compound prevents a direct comparison of its specificity with established PAF receptor antagonists. Researchers are encouraged to perform the experimental protocols outlined below to determine its binding profile.

Experimental Protocols

To assess the specificity of a compound like this compound for the PAF receptor, a series of binding and functional assays should be conducted. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PAF receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the PAF receptor.

Materials:

  • Membrane preparations from cells expressing the PAF receptor (e.g., human platelets, transfected cell lines).

  • Radiolabeled PAF receptor ligand (e.g., [³H]-PAF).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled PAF receptor antagonist (non-specific binding).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the ability of an antagonist to block the cellular response induced by PAF receptor activation. Since PAF receptor activation leads to an increase in intracellular calcium, a calcium mobilization assay is a common method.

Objective: To determine the functional potency of the test compound in inhibiting PAF-induced cellular responses.

Materials:

  • Cells expressing the PAF receptor (e.g., CHO-K1 cells stably expressing the human PAF receptor).

  • PAF (agonist).

  • Test compound (e.g., this compound).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

  • Cell Preparation: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation: Wash the cells and incubate them with varying concentrations of the test compound or vehicle control for a specified period.

  • Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add a fixed concentration of PAF to stimulate the cells and record the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of the test compound by comparing the PAF-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Key Processes

To better understand the context of PAF receptor antagonism, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PAF_Signaling_Pathway PAF Receptor Signaling Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist This compound (Antagonist) Antagonist->PAFR Blocks

Caption: A simplified diagram of the PAF receptor signaling cascade initiated by PAF binding.

Experimental_Workflow Workflow for Assessing Antagonist Specificity cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Membrane_Prep Prepare PAF-R Membrane Homogenate Incubation Incubate Membranes with [³H]-PAF & Test Compound Membrane_Prep->Incubation Filtration Filter to Separate Bound vs. Free Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Binding_Analysis Calculate IC50 & Ki Counting->Binding_Analysis Data_Comparison Compare Data with Known Antagonists Binding_Analysis->Data_Comparison Cell_Culture Culture PAF-R Expressing Cells Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Antagonist_Inc Incubate with Test Compound Dye_Loading->Antagonist_Inc Agonist_Stim Stimulate with PAF & Measure Fluorescence Antagonist_Inc->Agonist_Stim Functional_Analysis Calculate IC50 Agonist_Stim->Functional_Analysis Functional_Analysis->Data_Comparison

Caption: A typical experimental workflow for determining the specificity of a PAF receptor antagonist.

References

Safety Operating Guide

Unraveling the Disposal of R-75317: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for R-75317, a substance requiring careful management due to its specific properties.

While a specific Safety Data Sheet (SDS) for a compound designated "this compound" is not publicly available, established principles for the disposal of research chemicals and pharmaceutical waste provide a clear framework for its responsible management. The following procedures are based on general best practices and regulatory guidelines. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in the accurate characterization and segregation of waste. All personnel handling this compound must be trained on its potential hazards and the appropriate emergency procedures.

Key steps for proper disposal include:

  • Waste Identification and Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.

  • Containerization: Use only approved, chemically resistant containers for collecting this compound waste. Containers must be in good condition, with tightly sealing lids to prevent leaks or spills. The original container of the main component can often be used for waste collection, provided it is properly relabeled.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., flammable, corrosive, toxic). The accumulation start date (the date the first drop of waste was added to the container) must also be clearly visible.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) that is at or near the point of generation. The SAA should be under the control of the laboratory personnel and away from general traffic. Secondary containment should be used for all liquid waste to contain any potential leaks.

  • Disposal Request: Once a waste container is full or has reached the storage time limit set by your institution, a waste pickup must be requested from your EHS department. Do not allow waste to accumulate in the laboratory.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general regulatory limits pertinent to hazardous waste disposal in a laboratory setting. These values are provided for illustrative purposes and may vary based on local regulations.

ParameterGuidelineSource
Maximum Satellite Accumulation Volume 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous wasteU.S. EPA
Maximum Satellite Accumulation Time No time limit, provided the volume limit is not exceededU.S. EPA
pH Limits for Sewer Disposal Typically between 5.5 and 9.5Local POTW Regulations
Flash Point for Ignitable Waste < 140 °F (60 °C)U.S. EPA

Experimental Protocols: A Framework for Safe Handling

Detailed experimental protocols should be developed and strictly followed for all work involving this compound. These protocols should include:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. The specific type of glove material should be selected based on the chemical compatibility with this compound.

  • Engineering Controls: All manipulations of this compound that have the potential to generate aerosols or dust should be conducted in a certified chemical fume hood.

  • Spill Response: A detailed spill response plan must be in place. This should include the location of spill kits, procedures for containment and cleanup, and emergency contact information. Small spills can typically be absorbed with an inert material, which is then disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.

Logical Framework for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from generation to final pickup.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal Generate Generate this compound Waste Identify Identify Waste as this compound Generate->Identify Segregate Segregate from Other Waste Identify->Segregate Containerize Use Approved Container Segregate->Containerize Label Label with 'Hazardous Waste' & Contents Containerize->Label Store Store in Designated SAA Label->Store Monitor Monitor Accumulation Volume & Time Store->Monitor Request Request EHS Pickup Monitor->Request Container Full or Time Limit Reached Pickup Waste Collected by EHS Request->Pickup

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consultation with your institution's safety professionals to address any specific questions or concerns.

Standard Operating Procedure: Handling and Disposal of R-75317

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of the chemical compound R-75317. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. All researchers, scientists, and drug development professionals must familiarize themselves with this document before commencing any work with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling this compound. The following table summarizes the minimum required PPE. Specifications may need to be adjusted based on the specific experimental conditions and a risk assessment for each procedure.

PPE CategorySpecificationStandard
Hand Protection Nitrile gloves, minimum thickness 0.2mmASTM D6319
Eye Protection Chemical splash gogglesANSI Z87.1
Body Protection Chemical-resistant laboratory coat
Respiratory Use in a certified chemical fume hood is mandatory.ASHRAE 110

Handling and Storage

2.1. General Handling

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated with a 70% ethanol (B145695) solution followed by a suitable laboratory detergent.

  • Spill Management: In the event of a spill, immediately evacuate the area and refer to the spill response workflow diagram below.

2.2. Storage

  • Conditions: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Container: Keep the container tightly sealed and clearly labeled with the chemical name, hazard warnings, and date of receipt.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste, including gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a sealed, labeled, and chemical-resistant hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through an approved hazardous waste management vendor. Do not dispose of this compound down the drain.

Experimental Workflow and Spill Response

The following diagrams illustrate the standard experimental workflow for handling this compound and the required procedure for responding to a spill.

G cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Retrieve this compound B->C D Conduct Experiment C->D E Decontaminate Workspace D->E F Segregate Waste E->F G Store for Pickup F->G

Caption: Standard Experimental Workflow for this compound.

G Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Cleanup Use Spill Kit to Clean SmallSpill->Cleanup ContactEHS Contact EHS LargeSpill->ContactEHS Dispose Dispose of Waste Cleanup->Dispose ContactEHS->Dispose Report File Incident Report Dispose->Report

Caption: this compound Spill Response Plan.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-75317
Reactant of Route 2
Reactant of Route 2
R-75317

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.